Aurodox
Description
Antibiotic obtained from a Streptomyces variant considered as possibly effective against Streptococcus pyogenes infections. It may promote growth in poultry.
Properties
IUPAC Name |
(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32+,35+,36+,37-,38+,39+,40-,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHMPNXQOYXSX-WKSONYIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043992 | |
| Record name | Aurodox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12704-90-4 | |
| Record name | Aurodox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12704-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aurodox | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurodox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aurodox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AURODOX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGP5RZH64G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to Aurodox Production in Streptomyces goldiniensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Streptomyces goldiniensis as a producer of Aurodox, a potent antibiotic with significant anti-virulence properties. This document covers the biosynthesis of this compound, detailed experimental protocols for its production and analysis, and a summary of the current understanding of its regulation.
Introduction to this compound and Streptomyces goldiniensis
This compound is a polyketide antibiotic belonging to the elfamycin group, first discovered in 1973.[1] It is produced by the soil bacterium Streptomyces goldiniensis.[1] The primary antibacterial mechanism of elfamycins involves the inhibition of protein synthesis by targeting the elongation factor Tu (EF-Tu).[2] Recently, this compound has garnered renewed interest for its ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria like Enterohemorrhagic Escherichia coli (EHEC), making it a promising candidate for anti-virulence therapy.[3][4]
The producing organism, Streptomyces goldiniensis ATCC 21386, possesses a large, linear genome of approximately 10 Mbp, which contains a multitude of biosynthetic gene clusters (BGCs), including the one responsible for this compound production.[5][6]
The Biosynthesis of this compound
The production of this compound in S. goldiniensis is orchestrated by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic gene cluster (BGC).[1][3] This BGC shows significant homology to the kirromycin BGC from Streptomyces collinus Tü 365.[1][3]
The biosynthesis of this compound is proposed to follow a pathway very similar to that of kirromycin, with a key final step that differentiates the two molecules. The core structure is assembled by the PKS/NRPS machinery, after which a final methylation of the pyridone moiety occurs.[1][3] This terminal methylation is catalyzed by a SAM-dependent methyltransferase, AurM*, and is crucial for the unique anti-virulence activity of this compound.[1][3]
Production and Analysis of this compound
This section details the experimental procedures for the cultivation of S. goldiniensis, followed by the extraction and quantification of this compound.
Fermentation and Cultivation
Streptomyces goldiniensis can be cultivated in various media, with Glucose Yeast Extract Medium (GYM) identified as a particularly effective medium for this compound production.[4][7] Detectable levels of this compound are typically observed after a minimum growth period of 154 hours in liquid GYM.[4][7]
Table 1: Composition of Glucose Yeast Extract (GYM) Medium
| Component | Concentration (g/L) |
| Glucose | 4.0 |
| Yeast Extract | 4.0 |
| Malt Extract | 10.0 |
| CaCO₃ | 2.0 |
| Agar (for solid) | 20.0 |
| pH | 7.2 |
Experimental Protocol: Cultivation of S. goldiniensis
-
Spore Stock Preparation: Prepare a spore stock of S. goldiniensis (e.g., 1 x 10⁸ spores) for inoculation.
-
Pre-germination: Inoculate the spores into 10 mL of GYM medium and incubate overnight at 30°C with shaking at 250 rpm.
-
Seed Culture: Wash the pre-germinated cells three times to remove any residual medium components and resuspend in 1 mL of fresh GYM.
-
Inoculation: Use the resuspended cells to inoculate a 50 mL seed culture of GYM.
-
Fermentation: Incubate the seed culture at 30°C with shaking at 250 rpm for 7 days.
Extraction and Purification
This compound can be efficiently extracted from the culture supernatant using a solvent extraction method.
Experimental Protocol: this compound Extraction
-
Biomass Removal: After the 7-day incubation period, centrifuge the culture at 4000 x g for 10 minutes to pellet the biomass.
-
Supernatant Sterilization: Filter the resulting supernatant through a 0.2 µM filter to ensure sterility.
-
Solvent Extraction: Mix the sterilized supernatant with an equal volume of chloroform in a separation funnel.
-
Phase Separation: Allow the phases to separate and collect the lower, organic (chloroform) phase.
-
Drying: Dry the collected solvent extract under a stream of nitrogen gas.
-
Solubilization: Resuspend the dried extract in ethanol for subsequent analysis.
Quantification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for the detection and quantification of this compound.
Experimental Protocol: LC-MS Analysis of this compound
-
Instrumentation: Agilent 1100 HPLC system coupled with a Waters Micromass ZQ 2000/4000 mass detector.
-
Ionization Mode: Electrospray Ionization (ESI), used in both positive and negative modes.
-
Column: Zorbax 45 mm x 150 mm C18 column, maintained at 40°C.
-
Mobile Phase:
-
Buffer A: 5 mM Ammonium acetate in Water
-
Buffer B: 5 mM Ammonium acetate in Acetonitrile
-
-
Detection:
-
UV detection at 254 nm.
-
Mass scanning range: 100 to 1000 AMU (positive) and 120 to 1000 AMU (negative).
-
Scan time: 0.5 seconds.
-
-
Standard: An authentic this compound standard (e.g., 1 mg/mL) should be used for comparison and quantification.
This compound Yield
While precise quantitative data for this compound yield in S. goldiniensis fermentations are not extensively reported in the literature, strategies for improving production have been identified. Heterologous expression of the this compound BGC in other Streptomyces species has been shown to increase titers compared to the native producer.
Table 2: Summary of this compound Production Conditions and Outcomes
| Strain/Host | Fermentation Medium | Key Findings |
| Streptomyces goldiniensis | GYM | - Detectable this compound production after 154 hours.[4][7]- GYM identified as a leading production medium.[4][7] |
| Streptomyces coelicolor M1152 | GYM | - Successful heterologous expression of the this compound BGC.[1]- Increased this compound titers compared to S. goldiniensis.[4] |
| Streptomyces collinus Tü365 | GYM | - Successful heterologous expression of the this compound BGC.[4]- Increased this compound titers compared to S. goldiniensis.[4] |
Regulation of this compound Biosynthesis
The regulation of antibiotic production in Streptomyces is a complex process, often involving a hierarchical cascade of regulatory proteins. While the specific signaling pathways controlling this compound biosynthesis have not been fully elucidated, general principles of Streptomyces regulation likely apply.
Antibiotic BGCs typically contain one or more cluster-situated regulatory (CSR) genes.[8][9] These CSRs act as pathway-specific activators, integrating signals from global regulatory networks that monitor the cell's physiological state, nutrient availability, and population density.[8][9] These global regulators often include two-component systems and pleiotropic regulators that control the expression of multiple secondary metabolite clusters.[10]
Based on the homology to the kirromycin BGC, the this compound cluster likely contains its own set of regulatory genes that control the expression of the PKS/NRPS machinery. Further research is needed to identify these specific regulators and the signals to which they respond.
Conclusion and Future Outlook
Streptomyces goldiniensis remains a key source for the production of this compound, an antibiotic with renewed therapeutic potential. This guide provides a foundational set of protocols for its cultivation and analysis. While significant progress has been made in understanding its biosynthesis, future research should focus on elucidating the specific regulatory networks that control its production and on optimizing fermentation conditions to achieve higher yields. The successful heterologous expression of the this compound BGC opens up avenues for metabolic engineering and the generation of novel this compound derivatives with improved properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of elloramycin in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. Transcriptional Regulation of Streptomyces coelicolor Pathway-Specific Antibiotic Regulators by the absA and absB Loci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurodox: A Polyketide Antibiotic with Novel Anti-Virulence Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aurodox, a polyketide antibiotic produced by the soil bacterium Streptomyces goldiniensis, has garnered renewed interest within the scientific community.[1][2] Initially identified for its antibacterial activity against Gram-positive bacteria, recent discoveries have unveiled a novel anti-virulence mechanism against a range of Gram-negative pathogens.[3][4][5] This guide provides a comprehensive overview of this compound, detailing its biosynthesis, dual mechanisms of action, and the experimental methodologies used to elucidate its functions.
Biosynthesis of this compound: A Hybrid Polyketide-Non-Ribosomal Peptide Synthesis Pathway
This compound is a linear polyketide natural product synthesized by a large, 87 kb hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) biosynthetic gene cluster (BGC) in Streptomyces goldiniensis.[1][6] The biosynthesis of the this compound backbone closely resembles that of the related elfamycin antibiotic, kirromycin, involving five large PKS units.[1] A key differentiating step in this compound biosynthesis is a final methylation of the pyridone moiety, a reaction catalyzed by the enzyme AurM*.[1][7] This methylation is crucial for its unique anti-virulence properties.[1][7] Disruption of the primary PKS gene, aurAI, has been shown to abolish this compound production.[1][6]
Dual Mechanisms of Action
This compound exhibits two distinct mechanisms of action, targeting different classes of bacteria through different molecular interactions.
Inhibition of Protein Synthesis in Gram-Positive Bacteria
As a member of the elfamycin family of antibiotics, this compound's traditional antibacterial activity against Gram-positive organisms, such as Streptococcus pyogenes and Staphylococcus aureus, stems from its ability to inhibit protein synthesis.[3][8] It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery.[3][9] This interaction stalls the ribosome, leading to a bactericidal effect.[10]
Anti-Virulence Activity Against Gram-Negative Pathogens via T3SS Inhibition
More recently, this compound has been identified as a potent inhibitor of the Type III Secretion System (T3SS) in several Gram-negative pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Citrobacter rodentium, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[3][4][5][11] This anti-virulence activity occurs at concentrations that do not inhibit bacterial growth, suggesting a mechanism distinct from its effect on EF-Tu.[3]
This compound exerts its T3SS inhibitory effect by downregulating the expression of the master regulator of the Locus of Enterocyte Effacement (LEE) pathogenicity island, Ler.[2][3][12][13] This transcriptional repression prevents the assembly and function of the T3SS, thereby inhibiting the injection of effector proteins into host cells and blocking pathogenesis.[2][3][4] Recent research has identified the molecular target for this activity as adenylosuccinate synthase (PurA).[14][15][16] By binding to PurA, this compound suppresses the production of secreted proteins from the T3SS.[14][15][16]
An important feature of this compound's anti-virulence activity is that it does not induce the SOS response in EHEC, which is responsible for the production of Shiga toxin.[3][12][13] This makes it a promising candidate for treating EHEC infections, where the use of traditional antibiotics can exacerbate disease by increasing toxin release.[3]
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of this compound.
| Parameter | Value | Organism(s) | Reference(s) |
| T3SS Inhibition Concentration | 5 µg/ml | EHEC, EPEC, C. rodentium | [3] |
| 6 µM | EPEC | [3] | |
| Growth Inhibition Concentration | >1 mg/ml (mild effect) | E. coli | [3][8] |
| ≥8 µg/ml | Salmonella Typhimurium | [4] | |
| IC50 (Anti-hemolytic activity) | 2.7 µg/mL | EPEC | [14][15] |
| 1.42 µg/mL | EPEC | [15] | |
| IC50 (Antibacterial activity) | 72.7 µg/mL | EPEC | [14][15] |
| Binding Affinity (KD) to PurA | 6.5 x 10⁻⁷ M | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
This compound Production and Purification
Protocol adapted from McHugh et al., 2022. [1]
-
Spore Germination: Inoculate 1 x 10⁸ Streptomyces goldiniensis spores into 10 mL of GYM medium and incubate overnight at 30°C with shaking at 250 rpm.
-
Seed Culture: Wash the germinated cells three times and resuspend in 1 mL of GYM. Use this to inoculate a 50 mL seed culture of GYM and incubate at 30°C with shaking at 250 rpm for 7 days.
-
Extraction: Remove biomass by centrifugation at 4000 x g for 10 minutes. Filter-sterilize the supernatant through a 0.2 µM filter. Extract the cell-free broth twice with an equal volume of ethyl acetate.
-
Concentration: Concentrate the organic phase to dryness under vacuum using a rotary evaporator.
-
Purification: Purify the crude extract using normal phase silica gel column chromatography (230-400 mesh). Create a loading slurry by mixing the crude extract with silica gel in methanol and drying it. Elute the column with a stepwise gradient of methanol in chloroform.
-
Activity and Purity Analysis: Monitor the antimicrobial activity of the collected fractions using a disc diffusion assay. Assess the purity of the active fractions by High-Performance Liquid Chromatography (HPLC) on a reverse-phase C18 column with a water-acetonitrile gradient.
Type III Secretion Inhibition Assay
Protocol based on the description in McHugh et al., 2019. [3]
-
Bacterial Culture: Culture EPEC, EHEC, or C. rodentium in T3SS-inducing medium (e.g., MEM-HEPES for EHEC, DMEM for EPEC and C. rodentium).
-
This compound Treatment: Add this compound at the desired concentration (e.g., 5 µg/ml) to the bacterial cultures. Include a vehicle control (e.g., DMSO).
-
Protein Fractionation:
-
Secreted Proteins: After incubation, pellet the bacteria by centrifugation. Precipitate the proteins from the supernatant using trichloroacetic acid.
-
Whole-Cell Lysate: Lyse a separate pellet of the bacterial cells.
-
-
Analysis: Resolve the secreted protein and whole-cell lysate fractions by SDS-PAGE and visualize by Coomassie staining. Specific protein bands can be excised and identified by mass spectrometry.
Gene Expression Analysis using GFP Reporter Assay
Protocol based on the description in McHugh et al., 2019. [3][8]
-
Strain Construction: Transform the bacterial strain of interest (e.g., EHEC) with a plasmid containing the promoter of the target gene (e.g., ler) fused to a green fluorescent protein (GFP) reporter gene.
-
Culture and Treatment: Grow the reporter strain in appropriate media to the exponential phase. Treat the cultures with this compound at the desired concentration or a vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cultures using a suitable instrument (e.g., a plate reader).
-
Data Normalization: Normalize the fluorescence readings to the optical density (OD600) of the bacterial culture to account for differences in cell number.
In Vitro Cell Infection Assay
Protocol based on the description in McHugh et al., 2019. [8]
-
Cell Culture: Seed and grow HeLa epithelial cells to confluence in appropriate cell culture plates.
-
Bacterial Preparation: Grow GFP-expressing EHEC to the mid-logarithmic phase.
-
Infection: Infect the HeLa cell monolayers with the GFP-expressing EHEC at a specified multiplicity of infection (MOI). Include a set of wells treated with this compound (e.g., 5 µg/ml) and a control set.
-
Incubation: Incubate the infected cells for a defined period to allow for bacterial attachment and pedestal formation.
-
Microscopy: Wash the cells to remove non-adherent bacteria. Fix the cells and stain for actin (e.g., with phalloidin-Alexa Fluor 555) and DNA (e.g., with DAPI).
-
Analysis: Visualize the cells using fluorescence microscopy to observe bacterial attachment and actin pedestal formation. Quantify bacterial colonization by counting the number of cells with attached bacteria.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Signaling pathway of this compound-mediated T3SS inhibition.
Caption: General experimental workflow for studying this compound's anti-virulence.
References
- 1. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound inhibits type III secretion in multiple Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits type III secretion in multiple Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PurA is the main target of this compound, a type III secretion system inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Siege: A Technical Guide to Aurodox's Inhibition of Protein Synthesis via EF-Tu
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular mechanisms underpinning the inhibition of protein synthesis by Aurodox, a potent antibiotic that targets the essential elongation factor Tu (EF-Tu). By dissecting its mode of action, this document aims to provide a comprehensive resource for researchers in microbiology, structural biology, and drug development.
Executive Summary
This compound, a member of the elfamycin family of antibiotics, effectively halts bacterial protein synthesis by targeting and inactivating Elongation Factor Tu (EF-Tu). EF-Tu, a crucial GTPase, is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site during the elongation phase of translation. This compound binds to a pocket at the interface of domains I and III of EF-Tu. This binding event locks EF-Tu into a conformation that mimics its GTP-bound state, even when GDP is bound.[1] This "GTP-like" state prevents the proper release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling the ribosome and leading to the cessation of protein synthesis.[1] This guide will explore the quantitative aspects of this interaction, detail the experimental protocols used to elucidate this mechanism, and visualize the key pathways and workflows involved.
Quantitative Data on this compound-EF-Tu Interaction
The interaction between this compound and EF-Tu has been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Conditions | Organism/System | Reference |
| Dissociation Constant (Kd) | ||||
| EF-Tu•GDP + Phe-tRNA(Phe)-Fl8 | 28.5 µM | 6°C | Escherichia coli | [2] |
| EF-Tu•GDP + Phe-tRNA(Phe)-Fl8 + this compound | 1.46 µM | 200 µM this compound, 6°C | Escherichia coli | [2] |
| EF-Tu•GTP + Phe-tRNA(Phe)-Fl8 | < 0.86 nM | 6°C | Escherichia coli | [2] |
| EF-Tu•GTP + Phe-tRNA(Phe)-Fl8 + this compound | > 5.2 nM | 200 µM this compound, 6°C | Escherichia coli | [2] |
| IC50 Values | ||||
| Poly(Phe) synthesis | 0.13 µM | Hybrid system with S. aureus ribosomes and E. coli elongation factors | E. coli / S. aureus | [3] |
| T3SS-mediated hemolysis | 2.7 µg/mL | EPEC | Escherichia coli | [4] |
| Anti-bacterial activity | 72.7 µg/mL | EPEC | Escherichia coli | [4] |
Core Mechanism of Action: Stalling the Ribosome
This compound's primary mechanism of action is the allosteric inhibition of EF-Tu function. By binding to EF-Tu, this compound induces and stabilizes a conformation that mimics the active, GTP-bound state.[1] This has several critical consequences:
-
Persistent Ribosome Binding: The this compound-bound EF-Tu•GDP complex remains tightly associated with the ribosome, even after GTP hydrolysis.[5] Normally, the hydrolysis of GTP to GDP triggers a conformational change in EF-Tu that drastically reduces its affinity for the ribosome, leading to its release and allowing the next cycle of elongation to begin.
-
Inhibition of EF-Ts Interaction: The conformation induced by this compound also prevents the interaction of EF-Tu with its nucleotide exchange factor, EF-Ts. EF-Ts is essential for recycling EF-Tu from its inactive GDP-bound form to its active GTP-bound form.
-
Stimulation of GTPase Activity: Paradoxically, this compound has been shown to stimulate the intrinsic GTPase activity of EF-Tu, even in the absence of ribosomes and aa-tRNA.[6][7] This is attributed to the reorientation of a key catalytic residue, His-85, into the nucleotide-binding site, which stabilizes the transition state of GTP hydrolysis.[1]
The net effect is the sequestration of EF-Tu in an abortive complex on the ribosome, leading to a complete halt in protein elongation.
References
- 1. Conformational change of elongation factor Tu (EF-Tu) induced by antibiotic binding. Crystal structure of the complex between EF-Tu.GDP and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nucleotide- and this compound-induced changes in elongation factor Tu conformation upon its interactions with aminoacyl transfer RNA. A fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of elfamycins on elongation factor Tu from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of Escherichia coli elongation factor Tu-dependent GTP hydrolysis by aminoacyl oligonucleotides in the presence of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurodox as a Type III Secretion System (T3SS) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance necessitates novel therapeutic strategies that deviate from traditional bactericidal or bacteriostatic mechanisms. One promising approach is the development of anti-virulence drugs that disarm pathogens without exerting direct selective pressure for resistance. The Type III Secretion System (T3SS), a sophisticated protein injection apparatus utilized by numerous Gram-negative bacteria to cause disease, represents a prime target for such therapies.[1][2] This document provides a comprehensive technical overview of Aurodox, a polyketide natural product, and its function as a potent and selective T3SS inhibitor. We will delve into its mechanism of action, spectrum of activity, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Introduction to this compound and the T3SS
The Type III Secretion System is a needle-like structure that extends from the bacterial cytoplasm to the host cell membrane, enabling the direct translocation of bacterial effector proteins into the host cell.[3] These effectors manipulate host cellular processes to the pathogen's advantage, facilitating colonization, immune evasion, and overall pathogenesis. The T3SS is critical for the virulence of many significant pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Salmonella, Yersinia, and Citrobacter rodentium, but it is not essential for their growth, making it an ideal anti-virulence target.[3][4]
This compound, a natural product from Streptomyces goldiniensis, was initially investigated for its modest antibacterial activity against Gram-positive organisms.[5][6] However, recent research has repurposed it as a specific T3SS inhibitor.[4][7] It effectively blocks the virulence of key Gram-negative pathogens both in vitro and in vivo, notably without inhibiting bacterial growth at active concentrations, thereby reducing the likelihood of resistance development.[6][7]
Mechanism of Action: Transcriptional Repression via a Novel Target
This compound's primary mechanism of T3SS inhibition is not through direct interaction with the secretion apparatus itself, but rather through the transcriptional downregulation of the genes encoding the T3SS.
Repression of the Master Regulator Ler
In attaching and effacing pathogens like EPEC and EHEC, the T3SS is encoded within a pathogenicity island known as the Locus of Enterocyte Effacement (LEE).[8] The expression of the LEE is controlled by the master regulator, Ler.[4][9] Transcriptomic and reporter gene fusion studies have conclusively shown that this compound significantly reduces the expression of ler.[4][6][10] This leads to a downstream shutdown of the entire T3SS and its associated effector proteins.[4] Overexpression of Ler from an inducible system can override the inhibitory effects of this compound, confirming that the compound acts at or upstream of Ler.[4][6]
Identification of the Molecular Target: PurA
Recent groundbreaking work has identified the specific molecular target of this compound in the T3SS regulatory pathway as adenylosuccinate synthase (PurA).[11][12] PurA is an essential enzyme in the de novo purine biosynthesis pathway. Using a biotinylated this compound probe, studies demonstrated a direct binding interaction between this compound and PurA.[11] Genetic deletion of the purA gene in EPEC was shown to suppress the production of T3SS-secreted proteins, mimicking the effect of this compound treatment.[11] This indicates that by binding to PurA, this compound inhibits its function or modulates its activity in a way that ultimately leads to the repression of ler and the T3SS.[11][12]
Caption: Proposed signaling pathway of this compound-mediated T3SS inhibition.
Quantitative Data and Spectrum of Activity
This compound has demonstrated potent inhibitory activity across a range of pathogens. Its effectiveness is typically measured by the half-maximal inhibitory concentration (IC50) in functional assays or by its binding affinity (KD) to its target.
Table 1: Quantitative Inhibitory Data for this compound
| Parameter | Value | Organism | Assay/Method | Reference |
| IC50 | 1.5 µg/mL (~1.9 µM) | EPEC | T3SS-mediated Hemolysis | [7][13] |
| Effective Conc. | 1.5 µM | EPEC | Inhibition of Effector Secretion | [4] |
| Effective Conc. | 6.0 µM | EPEC | Abolition of Effector Secretion | [4] |
| Binding Affinity (KD) | 6.5 x 10⁻⁷ M | EPEC | This compound binding to PurA | [11] |
Table 2: Spectrum of this compound T3SS Inhibitory Activity
| Pathogen | T3SS Inhibited | Key Effector/Gene Measured | Reference |
| Enteropathogenic E. coli (EPEC) | LEE-encoded T3SS | EspB, EspF, Map, ler | [4][7][10] |
| Enterohemorrhagic E. coli (EHEC) | LEE-encoded T3SS | Tir, ler | [4][10] |
| Citrobacter rodentium | LEE-encoded T3SS | In vivo protection | [4][6][7] |
| Salmonella Typhimurium | SPI-2 T3SS | sseB | [14][15] |
| Yersinia pseudotuberculosis | pYV-encoded T3SS | yopD | [14][15] |
| Vibrio parahaemolyticus | TTSS1 | vopD | [14][15] |
Notably, this compound exhibits selectivity. For instance, in S. Typhimurium, it inhibits the SPI-2 T3SS, which is crucial for intracellular survival, but not the SPI-1 T3SS, which is involved in initial invasion.[14][15] This specificity appears to be linked to the phylogeny of the T3SS, with this compound primarily affecting the SPI-2/Ysc phylogroups.[14]
Detailed Experimental Protocols
Reproducible and standardized methods are crucial for evaluating T3SS inhibitors. Below are detailed protocols for key experiments used to characterize this compound.
Protocol 1: T3SS Protein Secretion and Analysis
This protocol assesses the direct effect of an inhibitor on the secretion of T3SS effector proteins into the culture supernatant.
-
Bacterial Culture: Inoculate an overnight culture of the test strain (e.g., EHEC O157:H7) into T3SS-inducing medium (e.g., MEM-HEPES) at a 1:100 dilution.
-
Inhibitor Treatment: Add this compound (or DMSO as a vehicle control) to the cultures at desired concentrations (e.g., 0, 1.5, 3, 6 µM).
-
Incubation: Grow cultures at 37°C with shaking (200 rpm) for 4-6 hours, until they reach mid-to-late exponential phase (OD600 of 0.7-0.9).
-
Fractionation:
-
Whole-Cell Lysate: Pellet 1 mL of culture. Resuspend the pellet in SDS-PAGE loading buffer to represent the total protein content.
-
Secreted Proteins: Pellet the remaining culture at high speed (e.g., 16,000 x g) to remove bacterial cells. Carefully collect the supernatant.
-
-
Protein Precipitation: Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (v/v). Incubate on ice for 30 minutes.
-
Pelleting and Washing: Centrifuge at high speed for 15 minutes to pellet the precipitated proteins. Wash the pellet twice with ice-cold acetone.
-
Analysis: Air-dry the protein pellet and resuspend in SDS-PAGE loading buffer. Analyze both the whole-cell and secreted fractions by SDS-PAGE and Coomassie staining or Western blotting for specific effectors (e.g., Tir, EspB). A reduction in effector proteins in the supernatant of treated samples indicates T3SS inhibition.[4][6]
Protocol 2: ler-GFP Reporter Assay for Transcriptional Analysis
This assay quantifies the effect of an inhibitor on the transcription of a specific T3SS regulatory gene.
-
Strain Preparation: Transform the test strain (e.g., EHEC) with a reporter plasmid containing the promoter of the ler gene fused to a Green Fluorescent Protein (gfp) gene (e.g., pler-gfp).
-
Culture and Treatment: Grow the reporter strain overnight. Dilute into fresh T3SS-inducing medium containing this compound or a DMSO control.
-
Measurement: Incubate at 37°C in a microplate reader with shaking. Measure the optical density at 600 nm (OD600) and GFP fluorescence (Excitation: 485 nm, Emission: 528 nm) at regular intervals (e.g., every hour).
-
Data Analysis: Calculate the relative fluorescence units (RFU) by dividing the fluorescence reading by the OD600 reading (Fluorescence/OD600). A significant reduction in RFU in the this compound-treated samples compared to the control indicates transcriptional repression of ler.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Inhibitors of the Type Three Secretion System: Disarming Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. PurA is the main target of this compound, a type III secretion system inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. biorxiv.org [biorxiv.org]
Aurodox: A Technical Whitepaper on its Emergence as a Potent Anti-Virulence Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Aurodox, a polyketide natural product, and its significant potential as a novel anti-virulence agent. Traditionally known for its antibiotic properties against Gram-positive bacteria, recent research has unveiled a distinct mechanism of action through which this compound effectively inhibits the Type III Secretion System (T3SS) of several Gram-negative pathogens. This document collates the current understanding of this compound's anti-virulence activity, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows. The findings presented herein underscore this compound's promise as a lead compound for the development of new therapies that disarm pathogens rather than killing them, a strategy with the potential to mitigate the growing threat of antimicrobial resistance.
Introduction
The rise of antibiotic-resistant bacteria poses a critical threat to global health. The traditional paradigm of bactericidal or bacteriostatic antibiotics creates strong selective pressures that drive the evolution of resistance. Anti-virulence therapy represents a paradigm shift, aiming to inhibit the pathogenic mechanisms of bacteria without affecting their viability. This approach is hypothesized to exert less selective pressure, potentially leading to a more durable therapeutic strategy.
The Type III Secretion System (T3SS) is a sophisticated needle-like apparatus utilized by numerous Gram-negative pathogens, including enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), and Citrobacter rodentium, to inject effector proteins directly into host cells. These effectors manipulate host cellular processes to facilitate infection and cause disease. The T3SS is an attractive target for anti-virulence drugs as it is essential for pathogenicity but not for bacterial survival.
This compound, a natural product from Streptomyces goldiniensis, has recently emerged as a promising T3SS inhibitor.[1][2] This document serves as a technical guide for researchers and drug development professionals, summarizing the key findings related to this compound's anti-virulence properties.
Mechanism of Action: Inhibition of the Type III Secretion System
This compound's anti-virulence activity is distinct from its well-characterized antibiotic mechanism, which involves the inhibition of elongation factor Tu (EF-Tu) in Gram-positive bacteria.[1] In Gram-negative pathogens, this compound functions as a potent inhibitor of the T3SS.
The primary mechanism of T3SS inhibition by this compound involves the transcriptional repression of the master regulator, Ler (Locus of enterocyte effacement-encoded regulator).[1][3] By downregulating ler expression, this compound effectively shuts down the entire T3SS regulon, preventing the synthesis of the secretion apparatus and effector proteins.[1] More recent evidence also points to adenylosuccinate synthase (PurA) as a direct molecular target of this compound, which in turn suppresses the production of secreted proteins from the T3SS.[4]
This targeted action on a key virulence regulatory pathway, without affecting bacterial growth at effective concentrations, highlights the potential of this compound as a specific anti-virulence agent.[1][5]
Quantitative Data on this compound's Anti-Virulence Efficacy
The following tables summarize the key quantitative data from published studies, demonstrating the potent anti-virulence activity of this compound.
Table 1: In Vitro Inhibition of T3SS Function
| Assay | Pathogen | Metric | Value | Reference |
| T3SS-mediated Hemolysis | EPEC | IC50 | 1.5 µg/mL | [5] |
| Effector Protein Secretion | EPEC | Concentration for abolition of detectable effectors | 6 µM | [6] |
| ler Gene Expression (GFP Reporter) | EHEC | Significant reduction | 5 µg/mL | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Pathogen | This compound Dosage | Outcome | Reference |
| Mouse | Citrobacter rodentium | Not specified | Survived lethal infections with limited intestinal damage | [6] |
| Mouse | Citrobacter rodentium | Not specified | Marked improvement in survival and reduction in colon damage | [1] |
Table 3: Effect of this compound on Bacterial Adherence
| Assay | Pathogen | This compound Concentration | Outcome | Reference |
| Bacterial Adherence to HeLa cells | EHEC | 5 µg/mL | >3-log reduction in colonization | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-virulence properties of this compound.
T3SS-Mediated Hemolysis Assay
This assay is used to screen for and quantify the inhibitory activity of compounds against the T3SS.
Materials:
-
Enteropathogenic E. coli (EPEC) strain
-
Sheep red blood cells (RBCs)
-
T3SS-inducing medium (e.g., DMEM)
-
This compound or other test compounds
-
96-well plates
-
Spectrophotometer
Procedure:
-
Culture EPEC overnight in a suitable broth.
-
Subculture the EPEC in T3SS-inducing medium and grow to the appropriate optical density.
-
Wash the sheep RBCs with phosphate-buffered saline (PBS).
-
In a 96-well plate, add the EPEC culture, washed RBCs, and serial dilutions of this compound.
-
Include appropriate controls: RBCs with media only (negative control) and RBCs with a lysis agent like saponin (positive control).
-
Incubate the plate for a specified time (e.g., 2 hours) to allow for T3SS-mediated hemolysis.
-
Pellet the intact RBCs by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength that detects hemoglobin release (e.g., 405 nm).
-
Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of T3SS-mediated hemolysis.
ler Promoter-Reporter Gene Assay
This assay quantifies the effect of this compound on the expression of the ler gene, the master regulator of the T3SS.
Materials:
-
EHEC or EPEC strain
-
A low-copy plasmid vector
-
The promoter region of the ler gene
-
A reporter gene, such as Green Fluorescent Protein (gfp)
-
This compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Construct the Reporter Plasmid: Clone the promoter region of the ler gene upstream of the gfp gene in a suitable plasmid vector.
-
Transform Bacteria: Introduce the Pler-gfp reporter plasmid into the EHEC or EPEC strain.
-
Culture and Treatment: Grow the transformed bacteria in a suitable medium to the exponential phase. Add different concentrations of this compound to the cultures.
-
Fluorescence Measurement: After a defined incubation period, measure the GFP fluorescence of the bacterial cultures using a fluorometer. Normalize the fluorescence to the optical density of the culture to account for differences in bacterial growth.
-
Data Analysis: Compare the fluorescence levels of the this compound-treated cultures to an untreated control to determine the effect of this compound on ler promoter activity.
Citrobacter rodentium In Vivo Infection Model
This animal model is used to assess the in vivo efficacy of this compound in a relevant model of attaching and effacing pathogen infection.
Materials:
-
Citrobacter rodentium strain
-
Specific pathogen-free mice (e.g., C57BL/6)
-
This compound formulation for oral administration
-
Vehicle control (e.g., DMSO)
-
Equipment for oral gavage
-
Materials for monitoring animal health (weight, clinical signs)
-
Materials for quantifying bacterial colonization (fecal plating, tissue homogenization)
-
Histology equipment
Procedure:
-
Infection: Infect mice with a lethal or sublethal dose of C. rodentium via oral gavage.
-
Treatment: Administer this compound or a vehicle control to the mice at specified time points post-infection. The route of administration is typically oral gavage.
-
Monitoring: Monitor the mice daily for survival, weight loss, and other clinical signs of disease.
-
Bacterial Load Quantification: At specific time points, collect fecal pellets or euthanize a subset of mice to collect intestinal tissues. Homogenize the tissues and plate serial dilutions on selective agar to determine the bacterial load (colony-forming units per gram of tissue or feces).
-
Histopathological Analysis: Collect intestinal tissues for histological analysis to assess the extent of inflammation, epithelial damage, and bacterial attachment.
-
Data Analysis: Compare the survival rates, weight changes, bacterial loads, and histopathological scores between the this compound-treated and control groups to evaluate the in vivo efficacy of the compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed mechanism of this compound's anti-virulence action.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound represents a compelling lead compound in the pursuit of novel anti-virulence therapies. Its ability to potently and specifically inhibit the Type III Secretion System in clinically relevant Gram-negative pathogens, through a mechanism distinct from its antibiotic activity, is a significant discovery. The data presented in this technical guide highlight its efficacy both in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate this compound and other potential T3SS inhibitors. The continued exploration of this compound and its derivatives holds great promise for the development of a new class of therapeutics that can effectively combat bacterial infections while minimizing the risk of resistance development.
References
- 1. A simple method for quantitative determination of bacterial adherence to human and animal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Method for Quantification of Epithelium Colonization Capacity by Pathogenic Bacteria [frontiersin.org]
- 3. Quantification of bacterial adherence and colonization. [bio-protocol.org]
- 4. The mouse model of infection with Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrobacter rodentium mouse model of bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Fluorescent Protein Functions as a Reporter for Protein Localization in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Antibiotic Aurodox: A Technical Guide to its Synonyms, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurodox, also known by its synonyms goldinomycin and X-5108, is a polyketide antibiotic belonging to the elfamycin family.[1][2] Produced by Streptomyces goldiniensis, this molecule has garnered significant interest for its dual mechanisms of action: the well-established inhibition of bacterial protein synthesis and a more recently discovered anti-virulence activity against Gram-negative pathogens.[1][3] This technical guide provides a comprehensive overview of this compound, presenting its chemical properties, quantitative biological data, detailed experimental protocols for its study, and visualizations of its key signaling pathways.
Chemical Properties and Structure
This compound is structurally similar to kirromycin, another member of the elfamycin family, with the key distinction of an additional methyl group on the pyridone moiety.[1] This methylation is crucial for its anti-virulence properties.[1]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H62N2O12 | [1] |
| Molecular Weight | 810.97 g/mol | [1] |
| Synonyms | Goldinomycin, X-5108 | [1] |
Quantitative Biological Data
This compound exhibits a range of biological activities, from direct antibacterial effects to the inhibition of virulence factors. The following tables summarize the available quantitative data for this compound and its synonyms.
Table 2: In Vitro Activity of this compound
| Activity | Assay | Organism/System | IC50 / MIC | Reference |
| T3SS Inhibition | T3SS-mediated hemolysis | Enteropathogenic E. coli (EPEC) | 1.5 µg/mL | [4] |
| Antibacterial | Broth microdilution | Enteropathogenic E. coli (EPEC) | 72.7 µg/mL | [5] |
| Antibacterial | Not specified | Streptococcus pyogenes | Not specified (active) | [3] |
| Antibacterial | Not specified | Staphylococcus aureus | Not specified (active) | [3] |
Mechanisms of Action
This compound possesses two distinct mechanisms of action that contribute to its antimicrobial properties.
Inhibition of Protein Synthesis via Elongation Factor Tu (EF-Tu)
As a member of the elfamycin family, this compound targets the bacterial elongation factor Tu (EF-Tu).[3] EF-Tu is a GTPase that plays a crucial role in protein synthesis by delivering aminoacyl-tRNA to the ribosome. This compound binds to the EF-Tu•GDP complex, inducing a conformational change that mimics the GTP-bound state.[6] This altered conformation prevents the release of EF-Tu from the ribosome, thereby stalling protein synthesis.[7]
Anti-Virulence through Inhibition of the Type III Secretion System (T3SS)
This compound exhibits a potent anti-virulence mechanism against several Gram-negative pathogens, including enteropathogenic E. coli (EPEC) and enterohemorrhagic E. coli (EHEC), by inhibiting their Type III Secretion System (T3SS).[4][8] The T3SS is a needle-like apparatus used by bacteria to inject effector proteins into host cells, a process crucial for pathogenesis. This compound acts by downregulating the expression of ler, the master regulator of the LEE (Locus of Enterocyte Effacement) pathogenicity island, which encodes the T3SS.[8] This mode of action is independent of its effect on EF-Tu.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should be chosen based on expected activity.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: T3SS-Mediated Hemolysis Assay
This assay is used to screen for inhibitors of the T3SS of EPEC by measuring the lysis of red blood cells.[2]
Materials:
-
EPEC culture
-
Sheep red blood cells (RBCs)
-
Dulbecco's Modified Eagle Medium (DMEM), phenol red-free
-
This compound or other test compounds
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Grow EPEC overnight in Luria-Bertani (LB) broth without shaking.
-
Dilute the overnight culture into DMEM and grow at 37°C in a 5% CO2 atmosphere to an optical density at 600 nm (OD600) of approximately 0.7.
-
Wash sheep RBCs with phosphate-buffered saline (PBS) and prepare a 2% (v/v) suspension in DMEM.
-
In a 96-well plate, mix the EPEC culture with the RBC suspension in the presence of varying concentrations of this compound.
-
Include controls: EPEC with RBCs (positive control for hemolysis), RBCs alone (negative control), and RBCs with a known hemolytic agent like Triton X-100 (100% lysis control).
-
Incubate the plate at 37°C for 2-4 hours.
-
Pellet the intact RBCs by centrifugation.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the 100% lysis control.
Protocol 3: Analysis of Secreted Proteins by SDS-PAGE and Western Blotting
This protocol is for analyzing the effect of this compound on the secretion of T3SS effector proteins.
Materials:
-
Bacterial cultures (e.g., EHEC)
-
T3SS-inducing medium (e.g., MEM-HEPES)
-
This compound
-
Trichloroacetic acid (TCA)
-
Acetone
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus and membranes
-
Primary antibodies against specific effector proteins (e.g., EspB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Grow bacterial cultures in T3SS-inducing medium with and without this compound.
-
Separate the bacterial cells from the culture supernatant by centrifugation.
-
Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice.
-
Pellet the precipitated proteins by centrifugation, wash with cold acetone, and air-dry the pellet.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: ler-gfp Reporter Assay for Gene Expression Analysis
This protocol describes the use of a green fluorescent protein (GFP) reporter to measure the effect of this compound on the expression of the ler gene.
Materials:
-
E. coli strain containing a ler promoter-gfp fusion plasmid
-
T3SS-inducing medium
-
This compound
-
96-well black, clear-bottom plates
-
Microplate reader capable of measuring both absorbance (OD600) and fluorescence (excitation ~485 nm, emission ~515 nm)
Procedure:
-
Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics.
-
Dilute the overnight culture into T3SS-inducing medium in a 96-well plate containing different concentrations of this compound.
-
Incubate the plate at 37°C with shaking in the microplate reader.
-
Measure OD600 and GFP fluorescence at regular intervals.
-
Normalize the fluorescence signal to the cell density (fluorescence/OD600) to determine the specific promoter activity.
Conclusion
This compound and its synonyms, goldinomycin and X-5108, represent a class of antibiotics with significant potential, particularly in the context of combating antimicrobial resistance. Their dual mechanism of action, combining traditional protein synthesis inhibition with a novel anti-virulence strategy, makes them a compelling subject for further research and development. This technical guide provides a foundational resource for scientists and researchers, offering key data, experimental methodologies, and a conceptual framework for understanding the multifaceted nature of this compound. Further investigation into the detailed antimicrobial spectrum and optimization of experimental protocols will be crucial for fully realizing the therapeutic potential of this intriguing molecule.
References
- 1. Blue Native PAGE Analysis of Bacterial Secretion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of immune hemolysis: serological assay for the heat-labile enterotoxin of Excherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Supplementary data for McHugh et al., 2022 - Biosynthesis of this compound, a Type III secretion system inhibitor from Streptomyces goldiniensis. - figshare - Figshare [figshare.com]
- 8. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aurodox in Type III Secretion System (T3SS) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurodox, a polyketide antibiotic produced by Streptomyces goldiniensis, has emerged as a potent inhibitor of the Type III Secretion System (T3SS), a key virulence factor in many Gram-negative pathogenic bacteria. Unlike traditional antibiotics that target bacterial viability, this compound acts as an anti-virulence agent by disrupting the pathogen's ability to inject effector proteins into host cells, thereby mitigating disease progression without exerting strong selective pressure for resistance.[1][2] Recent studies have identified the molecular target of this compound as adenylosuccinate synthase (PurA).[3] this compound binding to PurA leads to the downregulation of the master regulator of the T3SS, Ler, at the transcriptional level.[4][5][6]
These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study T3SS inhibition in pathogens such as Enteropathogenic Escherichia coli (EPEC), Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus.[7]
Quantitative Data Summary
The inhibitory activity of this compound against the T3SS can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of this compound. Below is a summary of reported quantitative data.
| Pathogen | Assay Type | This compound Concentration | Observed Effect | Reference |
| Enteropathogenic E. coli (EPEC) | T3SS-mediated Hemolysis | IC50: 1.5 µg/mL | Strong inhibition of red blood cell lysis. | [1] |
| Enteropathogenic E. coli (EPEC) | Effector Protein Secretion | 1.5 µM - 6 µM | Concentration-dependent inhibition of effector protein secretion. Abolition of detectable effectors at 6 µM. | [6] |
| Citrobacter rodentium | In vivo mouse model | Not specified | Protected mice from a lethal infection. | [1] |
| Enterohemorrhagic E. coli (EHEC) | T3SS Gene Expression | 5 µg/mL | Significant reduction in the expression of the master regulator ler. | [4] |
| Salmonella Typhimurium | T3SS Gene Expression | Not specified | Inhibitory effects on the SPI-2 T3SS. | [7] |
| Yersinia pseudotuberculosis | T3SS Gene Expression | Not specified | Inhibitory effects on the T3SS. | [7] |
| Vibrio parahaemolyticus | T3SS Gene Expression | Not specified | Inhibitory effects on the T3SS. | [7] |
Note: IC50 values can vary depending on the bacterial strain, specific assay conditions, and readout method. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each experimental setup.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the T3SS inhibitory activity of this compound.
T3SS-Mediated Hemolysis Assay
This assay is a rapid and effective method to screen for T3SS inhibitors. It relies on the ability of some T3SS-positive bacteria, like EPEC, to lyse red blood cells (RBCs) in a T3SS-dependent manner.
Materials:
-
Overnight culture of EPEC
-
Sheep red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), sterile
-
Dulbecco's Modified Eagle Medium (DMEM)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Triton X-100 (positive control for lysis)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Preparation of Bacteria:
-
Inoculate EPEC into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
The next day, subculture the bacteria in DMEM (T3SS-inducing medium) and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
-
Preparation of Red Blood Cells:
-
Wash sheep RBCs three times with sterile, cold PBS by centrifugation at 500 x g for 5 minutes.
-
After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the EPEC culture.
-
Add varying concentrations of this compound (e.g., 0.1 to 50 µg/mL) to the wells. Include a vehicle control (DMSO) and a no-bacteria control.
-
For positive control (100% lysis), add Triton X-100 to a final concentration of 1% to wells containing only RBCs. For a negative control (0% lysis), use wells with only RBCs in DMEM.
-
Add 100 µL of the 2% RBC suspension to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-6 hours.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs and bacteria.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm, which corresponds to the release of hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Plot the percentage of hemolysis against the this compound concentration to determine the IC50 value.
-
Analysis of Secreted Proteins
This protocol details the analysis of T3SS-secreted proteins from bacterial culture supernatants using SDS-PAGE and Coomassie staining or Western blotting.
Materials:
-
Overnight bacterial cultures (e.g., EPEC, EHEC)
-
T3SS-inducing medium (e.g., DMEM)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Acetone, ice-cold
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain or antibodies for Western blotting
-
Protein loading buffer
Protocol:
-
Bacterial Culture and Treatment:
-
Grow bacteria overnight in LB broth.
-
Subculture the bacteria into T3SS-inducing medium and grow to mid-log phase.
-
Add this compound at the desired concentration (e.g., 5 µg/mL) or DMSO (vehicle control) to the cultures.
-
Continue to incubate for 3-4 hours at 37°C.
-
-
Preparation of Secreted Protein Fraction:
-
Centrifuge the bacterial cultures at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant, ensuring not to disturb the cell pellet.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% (v/v).
-
Incubate on ice for at least 1 hour.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet to remove residual acetone.
-
-
SDS-PAGE and Western Blotting:
-
Resuspend the protein pellet in an appropriate volume of protein loading buffer.
-
Boil the samples for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage.
-
For total secreted protein analysis, stain the gel with Coomassie Brilliant Blue.
-
For detection of specific effector proteins, transfer the proteins to a PVDF or nitrocellulose membrane and perform a Western blot using specific primary and secondary antibodies.
-
Cell Infection Assay
This assay evaluates the effect of this compound on the ability of T3SS-positive bacteria to interact with and modify host cells, such as inducing attaching and effacing lesions by EPEC.
Materials:
-
HeLa or Caco-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Overnight bacterial culture (e.g., EPEC)
-
This compound stock solution
-
Phalloidin conjugated to a fluorescent dye (for actin staining)
-
DAPI (for nuclear staining)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Fluorescence microscope
Protocol:
-
Cell Culture:
-
Seed HeLa or Caco-2 cells onto glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
-
Bacterial Infection:
-
Grow bacteria to mid-log phase in T3SS-inducing medium.
-
Wash the host cells with pre-warmed PBS.
-
Infect the cells with the bacteria at a multiplicity of infection (MOI) of 100:1 in the presence of various concentrations of this compound or DMSO.
-
Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.
-
-
Immunofluorescence Staining:
-
Wash the cells three times with PBS to remove non-adherent bacteria.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin for 30 minutes.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Assess the formation of actin pedestals (a hallmark of EPEC infection) and bacterial attachment to the host cells in the presence and absence of this compound.
-
Quantitative Real-Time PCR (qRT-PCR) for T3SS Gene Expression
This protocol is used to quantify the effect of this compound on the transcription of T3SS-related genes, such as the master regulator ler.
Materials:
-
Overnight bacterial culture
-
T3SS-inducing medium
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ler) and a housekeeping gene (e.g., rpoA)
-
Real-time PCR instrument
Protocol:
-
Bacterial Culture and Treatment:
-
Grow bacteria and treat with this compound as described in the "Analysis of Secreted Proteins" protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the bacteria by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Compare the relative gene expression in this compound-treated samples to the vehicle-treated control.
-
Visualizations
T3SS Signaling Pathway and this compound Inhibition
Caption: Mechanism of this compound inhibition of the Type III Secretion System.
Experimental Workflow for T3SS Inhibition Assay
Caption: General experimental workflow for assessing T3SS inhibition by this compound.
References
- 1. Secretion of flagellin by the LEE-encoded type III secretion system of enteropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits type III secretion in multiple Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type III Secretion-Dependent Cell Cycle Block Caused in HeLa Cells by Enteropathogenic Escherichia coli O103 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits type III secretion in multiple Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application of Aurodox in Antibiotic Research: A Focus on Anti-Virulence Strategies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurodox is a polyketide antibiotic produced by Streptomyces goldiniensis. Initially identified for its antibacterial activity against Gram-positive bacteria, recent research has unveiled a novel and significant application for this compound as a potent anti-virulence agent against several clinically important Gram-negative pathogens. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound, particularly its role as an inhibitor of the Type III Secretion System (T3SS), a key virulence factor in many pathogenic bacteria.
This compound exhibits a dual mechanism of action. Its traditional antibacterial effect stems from the inhibition of protein synthesis through binding to the elongation factor Tu (EF-Tu)[1]. However, its anti-virulence properties are observed at sub-inhibitory concentrations and are independent of its bactericidal activity[2][3]. The primary anti-virulence mechanism of this compound is the inhibition of the T3SS in pathogens such as enteropathogenic Escherichia coli (EPEC), enterohemorrhagic E. coli (EHEC), Citrobacter rodentium, Salmonella Typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus[2][4][5]. This inhibition is achieved by downregulating the expression of the master regulator of the T3SS, Ler[2][6][7]. A recent study has identified the molecular target for this activity as adenylosuccinate synthase (PurA)[8][9].
A significant advantage of this compound as an anti-virulence agent is that it does not induce the SOS response in EHEC, thereby avoiding the increased production of Shiga toxin, a common and dangerous side effect of traditional antibiotic treatment for these infections[2][6]. In vivo studies have demonstrated the efficacy of this compound in protecting mice from lethal infections with C. rodentium, highlighting its therapeutic potential[3][10].
Data Presentation
Table 1: In Vitro Efficacy of this compound as a T3SS Inhibitor
| Parameter | Pathogen | Concentration | Effect | Reference |
| IC₅₀ for T3SS-mediated hemolysis | EPEC | 1.5 µg/mL | 50% inhibition of red blood cell lysis | [6][10] |
| Inhibition of T3SS effector protein secretion | EPEC, EHEC, C. rodentium | 1.5 - 5 µg/mL | Concentration-dependent reduction in secreted effector proteins | [2] |
| Downregulation of LEE operon genes | EHEC | 5 µg/mL | >1.5-fold decrease in expression of 25 out of 41 LEE genes | [2] |
| Downregulation of ler expression | EHEC | 5 µg/mL | Significant reduction in ler promoter activity | [2] |
| Inhibition of bacterial attachment to host cells | EHEC on HeLa cells | 5 µg/mL | Significant decrease in the percentage of infected cells and colonization efficiency | [2] |
Table 2: In Vivo Efficacy of this compound in a Citrobacter rodentium Infection Model
| Animal Model | Pathogen | This compound Dosage | Outcome | Reference |
| C3H/HeJ mice | Citrobacter rodentium | 25 mg/kg/day (oral) | 100% survival from a lethal dose | [7] |
| C3H/HeJ mice | Citrobacter rodentium | 100 mg/kg/day (oral) | 100% survival from a lethal dose | [7] |
Experimental Protocols
Protocol 1: T3SS-Mediated Hemolysis Assay
This assay is used to screen for inhibitors of the T3SS by measuring the lysis of red blood cells, a process mediated by translocated effector proteins.
Materials:
-
EPEC strain E2348/69 ΔcesT (or other suitable T3SS-expressing strain)
-
Luria-Bertani (LB) medium
-
Modified M9 liquid medium (0.4% glucose, 0.68% Na₂HPO₄, 0.3% KH₂PO₄, 0.05% NaCl, 0.1% NH₄Cl, 0.012% MgSO₄, 0.1% casamino acids, and 44 mM sodium bicarbonate)
-
This compound stock solution (in DMSO)
-
Sheep red blood cells
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Inoculate the EPEC strain into LB medium and incubate at 37°C for 12 hours with shaking.
-
Inoculate the overnight culture into modified M9 liquid medium and incubate at 37°C for 4.5 hours with shaking.
-
Prepare serial dilutions of this compound in the modified M9 medium in a 96-well plate. Include a DMSO vehicle control.
-
Add the EPEC culture to each well.
-
Wash sheep red blood cells three times with PBS and resuspend to a final concentration of 5% (v/v) in PBS.
-
Add the red blood cell suspension to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to a positive control (bacteria with no inhibitor) and a negative control (no bacteria).
Protocol 2: In Vitro Infection Assay for Bacterial Adherence
This protocol assesses the effect of this compound on the ability of pathogenic bacteria to attach to host epithelial cells.
Materials:
-
HeLa epithelial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
EHEC strain expressing a fluorescent protein (e.g., GFP)
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates with coverslips
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 555)
-
DAPI stain
-
Fluorescence microscope
-
Triton X-100
-
LB agar plates
Procedure:
-
Seed HeLa cells onto coverslips in 24-well plates and grow overnight in DMEM with 10% FBS.
-
Grow the GFP-expressing EHEC strain to mid-log phase in a suitable T3SS-inducing medium.
-
Treat the HeLa cells with this compound at the desired concentration (e.g., 5 µg/mL) or DMSO for 1 hour prior to infection.
-
Infect the HeLa cells with the EHEC strain at a multiplicity of infection (MOI) of 100.
-
Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
Wash the cells three times with PBS to remove non-adherent bacteria.
-
For microscopy: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescent phalloidin and DAPI. Mount the coverslips on slides and visualize using a fluorescence microscope. Quantify the percentage of cells with attached bacteria.
-
For quantification of adherent bacteria: Lyse the cells with 1% Triton X-100. Serially dilute the lysate and plate on LB agar to enumerate the colony-forming units (CFU) of adherent bacteria.
Protocol 3: Whole-Transcriptome Analysis (RNA-seq)
This protocol is for determining the global changes in gene expression in bacteria upon treatment with this compound.
Materials:
-
Bacterial strain of interest (e.g., EHEC)
-
T3SS-inducing medium (e.g., MEM-HEPES)
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
DNase I
-
Ribosomal RNA depletion kit
-
Next-generation sequencing (NGS) platform and reagents
-
Bioinformatics software for data analysis
Procedure:
-
Grow the bacterial strain in T3SS-inducing medium to early-log phase.
-
Add this compound (e.g., 5 µg/mL) or DMSO to the cultures and continue to incubate for a defined period (e.g., 1-2 hours).
-
Harvest the bacterial cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit, including a DNase I treatment step to remove contaminating DNA.
-
Deplete ribosomal RNA from the total RNA samples.
-
Prepare cDNA libraries from the rRNA-depleted RNA.
-
Perform sequencing on an NGS platform.
-
Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control samples. A fold change of >1.5 or <-1.5 and a p-value of <0.05 are typically considered significant[2].
Visualizations
Caption: Mechanism of this compound as a T3SS inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrobacter rodentium mouse model of bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits type III secretion in multiple Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. The mouse model of infection with Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aurodox as a Tool to Investigate Bacterial Virulence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurodox, a polyketide natural product isolated from Streptomyces goldiniensis, has emerged as a valuable research tool for investigating bacterial virulence, particularly in Gram-negative pathogens. Its primary mechanism of action is the inhibition of the Type III Secretion System (T3SS), a needle-like apparatus used by many pathogenic bacteria to inject effector proteins into host cells, thereby subverting host cellular functions to establish infection. What makes this compound a compelling tool is its ability to inhibit virulence at concentrations that do not affect bacterial growth, minimizing the selective pressure for the development of resistance.[1][2] Furthermore, it does not induce the SOS response in enterohemorrhagic E. coli (EHEC), a critical feature as this response can trigger the production of harmful Shiga toxins.[2][3]
Recent studies have identified adenylosuccinate synthase (PurA) as the direct molecular target of this compound.[4] By binding to PurA, this compound leads to the downregulation of the master regulator of the T3SS, Ler, which in turn transcriptionally represses the expression of the T3SS machinery and effector proteins.[2][3][5] This targeted anti-virulence activity makes this compound an excellent instrument for dissecting the role of the T3SS in pathogenesis and for the development of novel anti-infective therapies.
These application notes provide an overview of the use of this compound in virulence research, including detailed protocols for key experiments and a summary of its effects on various bacterial pathogens.
Data Presentation
Table 1: In Vitro Efficacy of this compound Against T3SS-Mediated Processes
| Bacterial Species | Assay | Effective Concentration | Observed Effect | Reference |
| Enteropathogenic E. coli (EPEC) | T3SS-mediated hemolysis | IC₅₀ = 1.5 µg/mL | Inhibition of red blood cell lysis | [1] |
| Enteropathogenic E. coli (EPEC) | Secretion of T3SS effector proteins (EspB, EspF, Map) | 1.5 µg/mL | Specific inhibition of effector protein secretion | [1] |
| Enterohemorrhagic E. coli (EHEC) | Attachment to epithelial cells | 5 µg/mL | Reduction in bacterial attachment and effacement | [2] |
| Citrobacter rodentium | Secretion of T3SS effector proteins | Not specified | Inhibition of effector protein secretion | [2] |
| Salmonella Typhimurium | Expression of SPI-2 T3SS effector (sseB) | Not specified | Inhibition of gene expression | [6][7] |
| Yersinia pseudotuberculosis | Expression of T3SS effector (yopD) | Not specified | Inhibition of gene expression | [6][7] |
| Vibrio parahaemolyticus | Expression of T3SS1 effector (vopD) | Not specified | Inhibition of gene expression | [6][7] |
Table 2: In Vivo Efficacy of this compound in a Murine Infection Model
| Bacterial Pathogen | Animal Model | This compound Administration | Outcome | Reference |
| Citrobacter rodentium | C3H/HeJ mice | Not specified | Increased survival of mice infected with a lethal dose | [1] |
| Citrobacter rodentium (Shiga toxin-producing strain) | Murine model | Not specified | Protection against colonic hyperplasia and Shiga toxin-mediated renal injury | [8][9] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in inhibiting bacterial virulence.
Caption: Experimental workflow for investigating this compound's anti-virulence activity.
Experimental Protocols
Protocol 1: T3SS-Mediated Hemolysis Assay
This assay is used to screen for inhibitors of the T3SS by measuring the lysis of red blood cells, a process mediated by the T3SS of some pathogens like EPEC.
Materials:
-
Enteropathogenic E. coli (EPEC)
-
T3SS-inducing medium (e.g., DMEM)
-
This compound stock solution (in DMSO)
-
Fresh red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Spectrophotometer
Method:
-
Grow EPEC overnight in a suitable broth (e.g., LB broth) at 37°C with shaking.
-
Dilute the overnight culture into fresh T3SS-inducing medium and grow to the mid-logarithmic phase.
-
Prepare serial dilutions of this compound in the T3SS-inducing medium in a 96-well plate. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Add the EPEC culture to each well.
-
Wash fresh RBCs three times with cold PBS and resuspend to the desired concentration (e.g., 5% v/v).
-
Add the RBC suspension to each well of the microtiter plate.
-
Incubate the plate at 37°C for a specified time (e.g., 4-6 hours), allowing for T3SS-mediated hemolysis to occur.
-
Centrifuge the plate to pellet the intact RBCs and bacterial cells.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength appropriate for hemoglobin release (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to a positive control (RBCs lysed with a detergent like Triton X-100) and plot the results to determine the IC₅₀ value of this compound.
Protocol 2: Analysis of Secreted Proteins
This protocol is designed to specifically assess the effect of this compound on the secretion of T3SS effector proteins.
Materials:
-
Bacterial strain of interest (e.g., EPEC, EHEC)
-
T3SS-inducing medium
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Acetone
-
SDS-PAGE equipment and reagents
-
Coomassie Brilliant Blue stain or silver stain
-
Mass spectrometer (for protein identification)
Method:
-
Grow the bacterial strain in T3SS-inducing medium in the presence and absence of this compound at the desired concentration.
-
Separate the bacterial cells from the culture supernatant by centrifugation.
-
Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice for at least 1 hour.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Wash the protein pellet with cold acetone to remove residual TCA.
-
Air-dry the pellet and resuspend it in a suitable sample buffer for SDS-PAGE.
-
Prepare whole-cell lysates from the bacterial pellets for comparison.
-
Resolve the secreted protein samples and whole-cell lysates by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Compare the protein profiles of the this compound-treated and untreated samples. A reduction in the intensity of specific bands in the secreted fraction of treated samples indicates inhibition of T3SS-mediated secretion.
-
Excise protein bands of interest for identification by mass spectrometry.
Protocol 3: In Vitro Host Cell Infection Assay
This assay evaluates the effect of this compound on the ability of pathogens to attach to and efface host epithelial cells, a key virulence trait mediated by the T3SS.
Materials:
-
Bacterial strain of interest (e.g., EHEC expressing GFP)
-
HeLa or other suitable epithelial cell line
-
Cell culture medium (e.g., MEM-HEPES)
-
This compound stock solution
-
Fluorescence microscope
Method:
-
Seed HeLa cells onto coverslips in a multi-well plate and grow to a confluent monolayer.
-
Grow the bacterial strain to the mid-logarithmic phase in a suitable medium.
-
Prior to infection, wash the HeLa cell monolayers with sterile PBS.
-
Infect the HeLa cells with the bacterial culture at a specific multiplicity of infection (MOI).
-
Add this compound at the desired concentration to the appropriate wells. Include an untreated control.
-
Incubate the infected cells for a period sufficient to allow for attachment and effacement (e.g., 3-6 hours).
-
Wash the cells extensively with PBS to remove non-adherent bacteria.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Mount the coverslips onto microscope slides.
-
Visualize the adherent bacteria using a fluorescence microscope (for GFP-expressing strains) or by staining with a DNA dye (e.g., DAPI) and an actin stain (e.g., phalloidin) to visualize pedestals.
-
Quantify the number of adherent bacteria per cell or the percentage of cells with attached bacteria to assess the inhibitory effect of this compound.
Conclusion
This compound serves as a potent and specific inhibitor of the bacterial Type III Secretion System, making it an invaluable tool for studying bacterial virulence. Its unique mode of action, which uncouples virulence from bacterial viability, allows for the targeted investigation of the T3SS's role in pathogenesis without the confounding effects of bactericidal or bacteriostatic agents. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies to elucidate the mechanisms of bacterial infection and to explore new avenues for the development of anti-virulence therapies.
References
- 1. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. This compound inhibits type III secretion in multiple Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the protective effects of this compound in a murine model of Shiga toxin-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of Aurodox: A Focus on Bacterial Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurodox, a polyketide antibiotic produced by Streptomyces goldiniensis, has garnered significant interest for its dual-action capabilities. While traditionally known for its antibacterial activity against Gram-positive bacteria through the inhibition of elongation factor Tu (EF-Tu), recent research has unveiled a potent anti-virulence mechanism against key Gram-negative pathogens. At sub-inhibitory concentrations, this compound effectively suppresses the Type III Secretion System (T3SS), a critical virulence factor for bacteria such as Escherichia coli, Salmonella Typhimurium, and Citrobacter rodentium. This suppression occurs through the transcriptional downregulation of the master regulator, Ler.[1] This document provides a comprehensive overview of in vitro studies on this compound, including quantitative data on its antibacterial and anti-virulence activities, detailed experimental protocols, and visual representations of its mechanism of action.
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound varies between its antibacterial and anti-virulence properties, with a notable difference in activity against Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Gram Stain | Notes |
| Staphylococcus aureus | ATCC 43300 | 0.125 - 0.5 | Positive | Investigational gold complex compounds AU1 and AU5, not this compound, showed these MICs by targeting thioredoxin reductase.[2] Bioassays with this compound have used this strain as an indicator organism.[3] |
| Streptococcus pyogenes | Not Specified | Not Specified | Positive | This compound was originally identified as having antibacterial effects on this pathogen.[1] |
| Bacillus subtilis | 1S34 | Not Specified | Positive | Used as a host for antibiotic biosensors.[4] |
| Enterococcus faecalis | ATCC 29212 | Not Specified | Positive | A common strain for MIC assays.[5][6][7] |
| Escherichia coli (EPEC/EHEC) | Not Specified | >1000 | Negative | This compound exhibits poor antibiotic activity against E. coli.[1] |
| Salmonella Typhimurium | Not Specified | Not Specified | Negative | This compound inhibits the SPI-2 T3SS in this pathogen.[8][9][10] |
| Pseudomonas aeruginosa | Not Specified | Not Specified | Negative | A Gram-negative pathogen with a T3SS.[11] |
| Klebsiella pneumoniae | 43816 | Not Specified | Negative | A Gram-negative pathogen known for antibiotic resistance.[12][13] |
Table 2: Anti-Virulence Activity of this compound (T3SS Inhibition)
| Bacterial Species | Assay | Effective Concentration (µg/mL) | Key Finding |
| Enteropathogenic E. coli (EPEC) | T3SS-mediated hemolysis | IC₅₀ = 1.5 | Potent inhibition of T3SS function.[11] |
| EPEC, EHEC, C. rodentium | Secreted protein analysis | 1.5 - 5 | Concentration-dependent reduction in T3SS effector proteins. |
| E. coli O157:H7 | Epithelial cell attachment | 5 | Reduced ability to bind to human cells. |
| Salmonella Typhimurium | Gene expression (SPI-2 T3SS) | Not specified | Selective inhibition of the SPI-2 T3SS.[8][10] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: T3SS Inhibition
This compound's anti-virulence activity stems from its ability to downregulate the expression of the ler gene in Gram-negative pathogens. Ler is the master regulator of the Locus of Enterocyte Effacement (LEE), a pathogenicity island that encodes the T3SS. By inhibiting ler expression, this compound effectively shuts down the assembly and function of this critical virulence apparatus.
Caption: this compound inhibits the T3SS by targeting upstream regulators of the ler gene.
Experimental Workflow: Assessing T3SS Inhibition
A typical workflow to evaluate the effect of this compound on the T3SS involves bacterial culture, protein analysis, and gene expression studies.
Caption: Workflow for analyzing this compound's effect on T3SS protein secretion and gene expression.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile DMSO (vehicle control)
-
Positive control antibiotic (e.g., ampicillin)
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (bacteria with no antibiotic), a negative control (broth only), and a vehicle control (bacteria with DMSO at the highest concentration used).
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well, except for the negative control.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.
Protocol 2: Analysis of Secreted Proteins
This protocol is designed to analyze the effect of this compound on the secretion of T3SS effector proteins.
Materials:
-
Bacterial strain of interest (e.g., EPEC, EHEC)
-
T3SS-inducing medium (e.g., DMEM for EPEC)
-
This compound
-
Trichloroacetic acid (TCA)
-
Acetone
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
Procedure:
-
Grow an overnight culture of the bacterial strain in a suitable broth.
-
Inoculate fresh T3SS-inducing medium with the overnight culture to an OD₆₀₀ of ~0.05.
-
Add this compound at various concentrations (e.g., 0, 1.5, 3, 5 µg/mL) to the cultures.
-
Incubate the cultures at 37°C with shaking until they reach mid-logarithmic phase (OD₆₀₀ ~0.6-0.8).
-
Centrifuge the cultures to separate the supernatant (containing secreted proteins) from the bacterial pellets.
-
Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice for at least 1 hour.
-
Centrifuge to pellet the precipitated proteins, wash the pellet with cold acetone, and air-dry.
-
Resuspend the protein pellet in a suitable sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A reduction in the intensity of bands corresponding to T3SS effector proteins in the this compound-treated samples indicates inhibition of secretion.
Protocol 3: Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
This compound at desired concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare tubes with broth containing this compound at the desired concentrations and a no-antibiotic control.
-
Inoculate each tube with the bacterial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.
Conclusion
The in vitro data for this compound highlight its potential as a dual-action agent, exhibiting both traditional antibiotic effects against Gram-positive bacteria and, more notably, anti-virulence activity against pathogenic Gram-negative bacteria. Its ability to inhibit the T3SS at sub-inhibitory concentrations makes it a promising candidate for novel therapeutic strategies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development. The protocols provided herein offer a framework for researchers to further investigate the multifaceted activities of this compound in various bacterial systems.
References
- 1. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold complex compounds that inhibit drug-resistant Staphylococcus aureus by targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Further Characterization of Bacillus subtilis Antibiotic Biosensors and Their Use for Antibacterial Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic Resistance in Enterococcus faecalis Isolated from Hospitalized Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits type III secretion in multiple Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits type III secretion in multiple Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Doxycycline PEP can induce doxycycline resistance in Klebsiella pneumoniae in a Galleria mellonella model of PEP [frontiersin.org]
Application Notes and Protocols for the Chemical Synthesis of Aurodox Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the chemical synthesis of Aurodox and its analogs, focusing on key synthetic strategies and protocols for the preparation of derivatives. The information is intended to guide researchers in medicinal chemistry and drug development in the design and synthesis of novel this compound-based compounds.
Introduction to this compound and its Analogs
This compound (also known as X-5108) is a member of the elfamycin family of antibiotics, which are characterized by a unique molecular architecture. These natural products inhibit bacterial protein biosynthesis by targeting the elongation factor Tu (EF-Tu). The complex structure of this compound has made it a challenging target for total synthesis and a fascinating scaffold for the generation of analogs with potentially improved therapeutic properties. The synthesis of this compound analogs is primarily focused on the modification of three key regions of the molecule: the N-acyl side chain, the goldinamine moiety, and the pyridone chromophore.
Total Synthesis of this compound
A landmark in this field was the total synthesis of this compound and its congener efrotomycin by K.C. Nicolaou and R.E. Dolle. Their approach highlights the complexity of stereoselectively assembling the numerous chiral centers and conjugated double bonds present in the molecule. Researchers aiming to synthesize novel analogs via total synthesis should refer to the foundational work in this area to understand the key bond disconnections and fragment coupling strategies.
Synthesis of this compound Analogs by Modification of the Natural Product
A more common and practical approach to generating this compound analogs is the semi-synthesis, starting from the natural product itself or its close derivatives. This allows for the exploration of the structure-activity relationship (SAR) by modifying specific functional groups.
Modification of the N-Acyl Side Chain: Synthesis of N-Acylgoldinamines
One of the most accessible sites for modification is the N-acyl side chain. Analogs with varying acyl groups can be prepared from goldinamine, which is obtained by the acidic treatment of this compound.
Protocol: Preparation of Goldinamine from this compound
-
Starting Material: this compound
-
Reagent: Acetic acid
-
Procedure: Treat this compound with acetic acid. The reaction cleaves the N-acyl group, yielding goldinamine.
-
Purification: The resulting goldinamine can be purified using standard chromatographic techniques.
Protocol: General Procedure for the N-Acylation of Goldinamine
-
Starting Material: Goldinamine
-
Acylating Agents: A desired acyl chloride or anhydride.
-
Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the acid byproduct.
-
Procedure: a. Dissolve goldinamine in the chosen solvent. b. Add the base, followed by the dropwise addition of the acylating agent at a controlled temperature (e.g., 0 °C). c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with a suitable aqueous solution, extract the product with an organic solvent, and purify by column chromatography.
This protocol allows for the introduction of a wide variety of acyl groups, enabling the exploration of how changes in the side chain affect biological activity.
Modification of the Pyridone Moiety
The 4-hydroxy-1-methyl-2(1H)-pyridinone moiety is another key pharmacophore that can be modified.
Protocol: O-Acylation of the Pyridone Hydroxyl Group
-
Starting Material: this compound or a suitable derivative.
-
Acylating Agent: An acyl chloride or anhydride.
-
Reaction Conditions: The acylation can be performed selectively on the pyridone hydroxyl group under carefully controlled conditions, often in the presence of a suitable base.
It is important to note that esters of the pyridone hydroxyl group can be activated and may undergo further reactions, such as transacylation.
Quantitative Data
Due to the limited availability of detailed experimental data in the primary literature, a comprehensive table of quantitative data for a wide range of analogs cannot be provided. Researchers should meticulously record and report yields, purity (e.g., by HPLC), and full characterization data (e.g., NMR, MS, IR) for any new analogs synthesized.
| Analog Type | General Synthetic Approach | Typical Yields | Key Characterization Data |
| N-Acylgoldinamines | Acylation of goldinamine | Variable, dependent on acylating agent and reaction conditions. | ¹H NMR, ¹³C NMR, HRMS, IR |
| O-Acylpyridones | Selective acylation of the pyridone hydroxyl group | Variable, dependent on substrate and reaction conditions. | ¹H NMR, ¹³C NMR, HRMS, IR |
Signaling Pathways and Experimental Workflows
The synthesis of this compound analogs is a multi-step process that can be visualized to clarify the workflow and logical relationships between different synthetic strategies.
General Strategy for the Synthesis of this compound Analogs
Caption: Synthetic pathways to this compound analogs.
Experimental Workflow for N-Acylgoldinamine Synthesis
Troubleshooting & Optimization
Overcoming solubility issues with Aurodox in experiments
Welcome to the technical support center for Aurodox. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during experiments with this compound.
Q1: My this compound solution has a precipitate. What should I do?
A1: Precipitation of this compound is a common issue due to its low solubility in aqueous solutions. Here are some steps to address this:
-
Ensure Complete Initial Dissolution: Make sure your initial stock solution in 100% DMSO is fully dissolved before further dilution. Gentle warming to room temperature and vortexing can aid this process.
-
Check Final DMSO Concentration: The final concentration of DMSO in your aqueous experimental medium should be kept as low as possible, ideally below 0.5%, to maintain this compound in solution.
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, store aliquots at -20°C for up to one month and visually inspect for precipitation before use.
-
Equilibrate to Room Temperature: Before adding to your experimental setup, allow the stock solution to fully equilibrate to room temperature to prevent precipitation due to temperature shock.
-
Consider the pH of Your Medium: While specific data on this compound's pH-dependent solubility is limited, significant deviations from a neutral pH in your final medium could potentially affect its solubility.
Q2: What is the best solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for preparing this compound stock solutions. It is also reported to be soluble in methanol and chloroform. This compound is insoluble in water.
Q3: How should I prepare my this compound stock and working solutions?
A3: A standard and reliable method is to first prepare a stock solution in 100% DMSO, typically at a concentration of 1 mg/mL. This stock solution can then be serially diluted in your aqueous experimental medium to achieve the desired final concentration. It is crucial to ensure that the final DMSO concentration in your experiment remains below 0.5% to avoid solvent-induced artifacts.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability and integrity of this compound, follow these storage guidelines:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solutions (in aqueous media) | Use Immediately | N/A | Fresh preparation is strongly recommended. |
Q5: I'm observing unexpected results in my experiment. Could it be due to this compound degradation?
A5: While specific degradation pathways of this compound in experimental conditions are not extensively documented, its complex polyketide structure suggests potential instability. To minimize the impact of potential degradation:
-
Use Freshly Prepared Solutions: This is the most effective way to ensure the activity of the compound.
-
Protect from Light: Store stock solutions in amber vials or wrapped in foil.
-
Avoid Extreme pH and Temperatures: Unless your experimental protocol requires it, maintain a near-neutral pH and avoid exposing the compound to high temperatures for extended periods.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, with a focus on addressing solubility.
Protocol 1: Preparation of this compound for In Vitro Antibacterial Assays
-
Stock Solution Preparation:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, anhydrous DMSO to achieve a concentration of 1 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect for any particulate matter.
-
-
Working Solution Preparation:
-
Serially dilute the 1 mg/mL this compound stock solution in the appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to achieve the desired final concentrations for your assay.
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and does not exceed 0.5%.
-
-
Experimental Procedure:
-
Perform your antibacterial assay (e.g., MIC determination by broth microdilution) according to standard protocols.
-
Include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated samples) to account for any effects of the solvent.
-
Protocol 2: Type III Secretion System (T3SS) Inhibition Assay
-
Bacterial Culture Preparation:
-
Grow the bacterial strain of interest (e.g., Enteropathogenic E. coli) overnight in a suitable broth.
-
Subculture the bacteria into a fresh T3SS-inducing medium.
-
-
This compound Treatment:
-
Prepare this compound working solutions as described in Protocol 1, using the T3SS-inducing medium as the diluent.
-
Add the this compound working solutions to the bacterial cultures at the desired final concentrations.
-
Include a DMSO vehicle control.
-
-
Analysis of T3SS-Secreted Proteins:
-
After incubation, separate the bacterial cells from the supernatant by centrifugation.
-
Precipitate the proteins from the supernatant using a method such as trichloroacetic acid (TCA) precipitation.
-
Wash and resuspend the protein pellet in a suitable buffer.
-
Analyze the protein profile by SDS-PAGE and Coomassie blue staining or Western blot using antibodies against specific T3SS effector proteins.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for preparing this compound solutions and troubleshooting precipitation.
Technical Support Center: Optimizing Aurodox for T3SS Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Aurodox to inhibit the bacterial Type III Secretion System (T3SS). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit the T3SS? A1: this compound is a polyketide natural product originally isolated from Streptomyces goldiniensis.[1][2] It functions as an anti-virulence compound by inhibiting the Type III Secretion System (T3SS), a needle-like apparatus used by many Gram-negative pathogens to inject effector proteins into host cells.[3][4] this compound does not directly target the T3SS apparatus itself. Instead, it acts at the transcriptional level by downregulating the expression of the master regulator, ler, which controls the Locus of Enterocyte Effacement (LEE) pathogenicity island encoding the T3SS.[1][2][5] This upstream inhibition prevents the synthesis of the entire secretion system.[6]
Q2: Which bacterial pathogens and T3SSs are susceptible to this compound? A2: this compound has been shown to inhibit the T3SS in several enteric pathogens, including Enteropathogenic E. coli (EPEC), Enterohemorrhagic E. coli (EHEC), and Citrobacter rodentium.[1][2] Its activity extends to other pathogens, but it is selective. For instance, it inhibits the SPI-2 T3SS in Salmonella Typhimurium, the T3SS in Yersinia pseudotuberculosis, and the T3SS1 in Vibrio parahaemolyticus.[3][7] However, it does not block all T3SSs, such as the SPI-1 system in S. Typhimurium.[3][7] Its efficacy appears to be linked to the phylogeny of the T3SS, with systems in the SPI-2 and Ysc phylogroups being more susceptible.[3]
Q3: What is the optimal concentration of this compound for T3SS inhibition? A3: The optimal concentration for T3SS inhibition is significantly lower than the concentration that affects bacterial growth. An IC₅₀ value of 1.5 µg/mL has been reported for inhibiting T3SS-mediated hemolysis in EPEC.[4][8] Complete inhibition of detectable effector protein secretion has been observed at concentrations around 5 to 6 µM.[1] Most in vitro experiments successfully use this compound in the range of 1.5 - 5 µg/mL . At these concentrations, this compound effectively blocks T3SS function without impacting bacterial viability.[1][6]
Q4: Does this compound have a bactericidal or bacteriostatic effect at inhibitory concentrations? A4: No. At the concentrations required for T3SS inhibition (e.g., 5 µg/mL), this compound does not significantly affect the growth rate or viability of bacteria like EPEC, EHEC, or C. rodentium.[1][5][6] This is a key feature of its action as an anti-virulence compound, which aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.[4] Growth inhibition of Salmonella, for example, is only observed at higher concentrations (≥8 µg/mL).[3]
Q5: Is this compound a suitable candidate for treating EHEC infections? A5: this compound shows significant promise. A critical concern with using traditional antibiotics for EHEC infections is the induction of the SOS response, which can increase the production of harmful Shiga toxin (Stx).[1] Studies have shown that this compound does not induce the SOS response or Stx expression, making it a potentially safer therapeutic agent for these infections.[1][5][9]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed effects on various Gram-negative pathogens.
| Pathogen | T3SS Type | Effective Concentration | Observed Effect | Reference |
| EPEC | LEE-encoded | IC₅₀ = 1.5 µg/mL | Inhibition of T3SS-mediated hemolysis. | [4][8] |
| EPEC, EHEC, C. rodentium | LEE-encoded | 5 µg/mL | Inhibition of T3SS effector protein secretion. No effect on bacterial growth. | [1][6] |
| EHEC | LEE-encoded | 5 µg/mL | Downregulation of >100 genes, including 25 of 41 T3SS-related genes. | [8] |
| S. Typhimurium | SPI-2 | < 8 µg/mL | Complete prevention of T3SS gene (ssaG) induction. | [3] |
| S. Typhimurium | SPI-1 | Not effective | No significant inhibition of SPI-1 T3SS gene (prgH) expression. | [3][7] |
| Y. pseudotuberculosis | Ysc | Not specified | Inhibited expression of T3SS effector (yopD). | [3][7] |
| V. parahaemolyticus | T3SS1 | Not specified | Inhibited expression of T3SS effector (vopD). | [3][7] |
Troubleshooting Guide
Problem: No T3SS inhibition is observed after this compound treatment.
-
Question 1: Was the this compound stock solution prepared and stored correctly?
-
Answer: this compound should be dissolved in a suitable solvent like DMSO to create a stock solution (e.g., 1 mg/mL).[3] Store the stock solution at -20°C or below and protect it from light. Repeated freeze-thaw cycles should be avoided. Ensure the final DMSO concentration in your experiment is low (<0.5%) to avoid solvent-induced artifacts.[3]
-
-
Question 2: Are you using the correct bacterial growth conditions to induce T3SS expression?
-
Answer: T3SS expression is tightly regulated and often requires specific in vitro conditions that mimic the host environment. For EPEC and C. rodentium, DMEM is commonly used, while MEM-HEPES is used for EHEC.[1][5] For Salmonella SPI-2, specific inducing media are required.[3] Consult the literature for the appropriate T3SS-inducing medium for your specific bacterial strain and T3SS.
-
-
Question 3: Is the concentration of this compound appropriate for your bacterial strain?
-
Answer: While 1.5 - 5 µg/mL is a common range, the optimal concentration can vary. Perform a dose-response experiment to determine the minimal inhibitory concentration for your specific strain and experimental setup. It is also crucial to run a parallel growth curve analysis to confirm that the concentrations used are non-bactericidal.[6]
-
-
Question 4: Is the T3SS in your target pathogen known to be susceptible to this compound?
-
Answer: this compound is not a universal T3SS inhibitor. Its action is specific to certain T3SS phylogroups (SPI-2/Ysc).[3] If you are working with a pathogen not listed in the table above, its T3SS may not be regulated in a manner that is susceptible to this compound's mechanism of action (i.e., it may not be ler-dependent).
-
Detailed Experimental Protocols
Protocol 1: T3SS Effector Protein Secretion Assay
This protocol is used to analyze the profile of secreted proteins from the bacterial supernatant to determine if this compound inhibits effector translocation.
-
Bacterial Culture Preparation: Inoculate your bacterial strain into a T3SS-inducing medium (e.g., DMEM for EPEC). Prepare parallel cultures containing either a vehicle control (DMSO) or varying concentrations of this compound (e.g., 1, 2, 5 µg/mL). Incubate cultures to an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8).[5]
-
Fractionation: Pellet the bacterial cells by centrifugation (e.g., 13,000 x g for 15 min at 4°C).[10]
-
Supernatant Fraction: Carefully collect the supernatant, which contains the secreted proteins.
-
Whole-Cell Lysate: Retain the bacterial pellet to serve as a control for total protein expression. Resuspend the pellet in lysis buffer.
-
-
Protein Precipitation (Supernatant): Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (v/v) and incubate on ice for at least 1 hour to precipitate the proteins.[1][5] Pellet the precipitated proteins by centrifugation at high speed (e.g., 15,000 x g for 30 min at 4°C). Wash the protein pellet with cold acetone to remove residual TCA.
-
Sample Preparation: Resuspend the precipitated secreted proteins and the whole-cell lysate pellet in SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blotting:
-
Resolve the proteins on an SDS-PAGE gel.[5] You can visualize total protein profiles using Coomassie staining.[6]
-
Alternatively, transfer the proteins to a PVDF membrane for Western blotting.[10]
-
Probe the membrane with primary antibodies specific to known T3SS effector proteins (e.g., EspB, SipA) and a primary antibody against a cytoplasmic housekeeping protein (e.g., GroEL, GAPDH).[4][10] The housekeeping protein should be present in the whole-cell lysate but absent from the supernatant, confirming that the presence of proteins in the supernatant is due to active secretion, not cell lysis.[10][11]
-
Incubate with an appropriate secondary antibody and visualize the bands. A reduction in effector protein bands in the supernatant of this compound-treated samples indicates successful T3SS inhibition.
-
Protocol 2: Host Cell Invasion / Gentamicin Protection Assay
This assay quantifies the ability of bacteria to invade host cells, a process that is often T3SS-dependent.
-
Cell Culture: Seed eukaryotic host cells (e.g., HeLa or RAW 264.7 macrophages) into a 24-well plate and grow to confluency.[3][12]
-
Bacterial Preparation: Grow the pathogen in T3SS-inducing broth with the desired concentration of this compound or a DMSO control.
-
Infection: Wash the host cell monolayer with PBS. Infect the cells with the prepared bacterial cultures at a specific multiplicity of infection (MOI) and incubate for a defined period (e.g., 45-60 minutes) to allow for bacterial invasion.[13]
-
Gentamicin Treatment: Wash the wells three times with PBS to remove non-adherent bacteria. Add fresh cell culture medium containing a high concentration of gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours. Gentamicin is membrane-impermeable and will kill extracellular bacteria, but not intracellular bacteria that are protected within the host cells.[12][13]
-
Cell Lysis and Quantification: Wash the wells again with PBS. Lyse the host cells with a gentle detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria.[13]
-
Enumeration: Collect the lysate and perform serial dilutions. Plate the dilutions onto appropriate agar plates (e.g., LB agar) to determine the number of colony-forming units (CFU), which corresponds to the number of viable intracellular bacteria. A significant reduction in CFU in this compound-treated samples compared to the control indicates inhibition of invasion.
This compound Mechanism of Action Pathway
This compound acts upstream of the T3SS structural components. It inhibits the expression of the master regulator ler, which in turn prevents the transcription of the LEE pathogenicity island. This effectively shuts down the production of the entire T3SS apparatus and its associated effector proteins.
References
- 1. journals.asm.org [journals.asm.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Natural Product Type III Secretion System Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E. Coli Treatment: Is this compound the Breakthrough We Need? - Bioscience Today [biosciencetoday.co.uk]
- 10. Novel Noncompetitive Type Three Secretion System ATPase Inhibitors Shut Down Shigella Effector Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Identification of Novel Type Three Secretion System (T3SS) Inhibitors by Computational Methods and Anti-Salmonella Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aurodox Production from Streptomyces Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Aurodox from Streptomyces fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
Issue 1: Low or No Detectable this compound Production
| Possible Cause | Recommended Solution |
| Inappropriate Fermentation Medium | The composition of the culture medium is critical for this compound production. Glucose Yeast Extract (GYM) medium has been shown to be effective for Streptomyces goldinensis.[1][2][3][4] Avoid undefined media with insoluble components that can hinder downstream processing.[5] |
| Insufficient Fermentation Time | This compound biosynthesis is a secondary metabolic process that occurs in the later stages of growth. A minimum fermentation period of 154 hours is recommended for detectable this compound production in liquid GYM medium.[1][2][6][4] |
| Suboptimal Growth of Streptomyces | Ensure optimal growth conditions for your Streptomyces strain, including temperature, pH, and aeration. Poor growth will lead to poor antibiotic production. |
| Genetic Instability of the Producer Strain | Repeated subculturing of Streomyces can sometimes lead to a decrease in secondary metabolite production. It is advisable to use fresh cultures from frozen stocks for each fermentation experiment. |
| Issues with Analytical Methods | Confirm that your extraction and analytical methods (e.g., LC-MS) are sensitive and properly calibrated to detect this compound. Use an authentic this compound standard for comparison. |
Issue 2: Poor Reproducibility of this compound Yield
| Possible Cause | Recommended Solution |
| Variability in Inoculum Preparation | Standardize your inoculum preparation protocol. The age, size, and physiological state of the inoculum can significantly impact fermentation outcomes. |
| Inconsistent Media Composition | Prepare media with high-quality reagents and ensure consistent sterilization procedures. Variations in media components can affect microbial growth and metabolism. |
| Fluctuations in Fermentation Parameters | Tightly control fermentation parameters such as temperature, pH, and agitation speed. Minor variations can lead to significant differences in yield. |
Issue 3: Difficulty with Downstream Processing and Purification
| Possible Cause | Recommended Solution |
| Use of Undefined Media | Undefined media containing insoluble components like soya flour and corn steep solids can complicate extraction and purification.[5] Opt for a defined medium like GYM to simplify downstream processing.[1][2][3][6][4] |
| Complex Mixture of Metabolites | Streptomyces produces a wide array of secondary metabolites. Optimize your extraction and chromatography methods to specifically target and isolate this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended production strain for this compound?
A1: The natural producer of this compound is Streptomyces goldiniensis.[1][2][3][4][7][8]
Q2: What is the optimal medium for this compound production?
A2: Glucose Yeast Extract (GYM) medium has been identified as a leading production medium for this compound in laboratory-scale shake flask cultures.[1][2][3][6][4] While a specific "this compound Production Medium" was developed for industrial-scale fermentation, it is undefined and can present challenges in laboratory settings.[5]
Q3: What are the key components of GYM medium?
A3: A typical composition for GYM medium is provided in the table below.
| Component | Concentration (g/L) |
| Glucose | 4 |
| Yeast Extract | 4 |
| Malt Extract | 10 |
| CaCO₃ | 2 |
| pH | 7.2 |
Q4: How long should the fermentation be carried out?
A4: For detectable this compound production in liquid GYM medium with S. goldinensis, a minimum growth period of 154 hours is required.[1][2][6][4]
Q5: Are there genetic strategies to improve this compound yield?
A5: Yes, several genetic approaches can be employed to enhance this compound production:
-
Heterologous Expression: The this compound biosynthetic gene cluster (BGC) can be expressed in other Streptomyces species, such as S. collinus Tü365 and S. coelicolor M1152, which has been shown to result in increased titers compared to the native producer.[1][2][3][4]
-
Gene Cluster Engineering: With the entire this compound BGC identified and sequenced, targeted genetic modifications can be made to optimize its expression and the flux through the biosynthetic pathway.[9][7][8][10]
-
Methyltransferase Overexpression: The final step in this compound biosynthesis is the methylation of kirromycin by the enzyme aurM.[9] Overexpression of the aurM gene could potentially increase the conversion of kirromycin to this compound.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces goldinensis for this compound Production
-
Inoculum Preparation:
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Inoculate a suitable agar medium (e.g., ISP2) with S. goldinensis spores.
-
Incubate at 30°C for 7-10 days until sporulation is observed.
-
Harvest spores and prepare a spore suspension in sterile water.
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Use this spore suspension to inoculate a seed culture in 50 mL of GYM medium.
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Incubate the seed culture at 30°C with shaking at 250 rpm for 48 hours.
-
-
Production Culture:
-
Inoculate 1 L of GYM medium in a 2 L baffled flask with the seed culture (5% v/v).
-
Incubate at 30°C with shaking at 250 rpm for at least 154 hours.
-
-
Extraction:
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After incubation, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate twice.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
-
Analysis:
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Resuspend the dried extract in a suitable solvent (e.g., methanol).
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Analyze the extract for the presence of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the retention time and mass spectrum with an authentic this compound standard.
-
Visualizations
Caption: Simplified workflow of this compound biosynthesis in Streptomyces.
Caption: Logical workflow for improving this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Aurodox Clinical Development: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for navigating the complexities of the clinical development of Aurodox. The following troubleshooting guides and frequently asked questions (FAQs) address potential challenges and provide insights into the experimental protocols relevant to this novel anti-virulence agent.
Frequently Asked Questions (FAQs)
Preclinical Development Challenges
Q1: What is the primary mechanism of action of this compound, and how does this impact its development?
A1: this compound functions as a Type III Secretion System (T3SS) inhibitor.[1][2] Unlike traditional antibiotics that target bacterial viability, this compound acts as an anti-virulence agent by disrupting the pathogen's ability to cause disease.[3][4] Specifically, it downregulates the expression of the T3SS in various Gram-negative pathogens, including enteropathogenic and enterohemorrhagic Escherichia coli (EPEC and EHEC).[1] This is achieved by repressing the master regulator of the Locus of Enterocyte Effacement (LEE) pathogenicity island, a gene called ler.[1] More recent studies have identified adenylosuccinate synthase (PurA) as a potential binding target for this compound, which in turn suppresses the production of secreted T3SS proteins. The anti-virulence approach is advantageous as it may exert less selective pressure for the development of resistance compared to bactericidal antibiotics. However, a key challenge is demonstrating its efficacy in clinical settings where the endpoints might be different from traditional antibiotic trials.
Q2: What are the main challenges in optimizing the production and yield of this compound?
A2: this compound is a complex polyketide natural product produced by Streptomyces goldiniensis. A significant challenge in its development is achieving sufficient and consistent yields for extensive preclinical and potential clinical studies. Research has focused on optimizing fermentation media and growth conditions to enhance production.[5] Furthermore, heterologous expression of the this compound biosynthetic gene cluster in other Streptomyces species, such as S. collinus and S. coelicolor, is being explored as a strategy to improve titers.[3][5] The complexity of the biosynthetic pathway and its regulation presents an ongoing challenge for large-scale, cost-effective manufacturing.
Q3: Have any in vivo efficacy studies been conducted for this compound?
A3: Yes, preclinical in vivo studies have demonstrated the potential of this compound. In a murine model of Citrobacter rodentium infection, which is used to model EPEC and EHEC infections in humans, this compound treatment led to a marked improvement in the survival of infected mice and a reduction in colon damage.[1] More recent studies have also shown its effectiveness in a murine model of Shiga toxin-producing E. coli (STEC) infection.[6] These studies provide a strong rationale for its further development, but translating these findings to human clinical efficacy remains a key challenge.
Potential Clinical Development and Manufacturing Hurdles
Q4: What are the anticipated challenges in formulating this compound for clinical use?
A4: While specific data on this compound's physicochemical properties are limited in publicly available literature, complex polyketides often face challenges related to poor aqueous solubility and stability.[7][8] These factors can significantly impact the drug's bioavailability when administered orally. Therefore, extensive formulation development will likely be required to create a dosage form that ensures adequate absorption and therapeutic exposure. This could involve exploring various formulation strategies such as amorphous solid dispersions, lipid-based formulations, or nano-formulations.
Q5: What is the current clinical trial status of this compound?
A5: As of late 2025, there is no publicly available information indicating that this compound has entered human clinical trials. The research and development efforts appear to be focused on the late preclinical and mechanistic understanding stages. The next steps would involve formal investigational new drug (IND)-enabling studies, including comprehensive toxicology and safety pharmacology assessments.
Q6: What are the general challenges in developing T3SS inhibitors like this compound?
A6: The development of T3SS inhibitors as a therapeutic class faces several general hurdles. These include identifying specific molecular targets for lead compounds, which is crucial for optimization and understanding potential off-target effects.[9][10] Additionally, ensuring that these inhibitors have favorable pharmacokinetic properties, such as good membrane permeability and metabolic stability, is essential for in vivo efficacy.[10] For many potential T3SS inhibitors, poor solubility and significant toxicity have been limiting factors for their advancement into clinical development.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Activity of this compound Against Various Bacterial Strains
| Bacterial Strain | Assay | This compound Concentration | Observed Effect | Reference |
| EPEC O127:H6 (E2348/69) | T3SS-dependent protein secretion | 5 µg/mL | Inhibition of effector protein translocation | [1] |
| EHEC O157:H7 (TUV93-0) | T3SS-dependent protein secretion | 5 µg/mL | Inhibition of effector protein translocation | [1] |
| Citrobacter rodentium (ICC168) | T3SS-dependent protein secretion | 5 µg/mL | Inhibition of effector protein translocation | [1] |
| EHEC | Attachment to HeLa cells | 5 µg/mL | Inhibition of attachment and effacement | [1] |
| Salmonella Typhimurium | T3SS gene expression (SPI-2) | Not specified | Inhibition of expression | [2] |
| Yersinia pseudotuberculosis | T3SS gene expression | Not specified | Inhibition of expression | [2] |
| Vibrio parahaemolyticus | T3SS gene expression | Not specified | Inhibition of expression | [2] |
Table 2: Effect of this compound on Gene Expression in EHEC
| Gene/Regulator | Method | This compound Concentration | Result | Reference |
| ler | GFP reporter assay | 5 µg/mL | Significant reduction in expression | [1] |
| recA | GFP reporter assay | Not specified | No induction of expression | [1] |
Experimental Protocols
Protocol 1: Evaluation of T3SS-Dependent Protein Secretion
This protocol outlines a general method for assessing the impact of this compound on the secretion of T3SS effector proteins.
1. Bacterial Culture Preparation:
- Inoculate the bacterial strain of interest (e.g., EPEC, EHEC) into a suitable T3SS-inducing medium, such as Dulbecco's Modified Eagle Medium (DMEM) or Minimal Essential Medium (MEM)-HEPES.
- Incubate the culture under appropriate conditions (e.g., 37°C with shaking) to an early exponential growth phase.
2. This compound Treatment:
- Add this compound at the desired concentration (e.g., 5 µg/mL) to the bacterial culture. An equivalent volume of the vehicle (e.g., DMSO) should be added to a control culture.
- Continue incubation for a defined period to allow for an effect on protein expression and secretion.
3. Separation of Secreted and Whole-Cell Proteins:
- Centrifuge the cultures to pellet the bacterial cells.
- The supernatant contains the secreted proteins, while the pellet contains the whole-cell proteins.
4. Protein Precipitation and Preparation:
- Precipitate the proteins from the supernatant using a method like trichloroacetic acid (TCA) precipitation.
- Wash and resuspend the precipitated secreted proteins in a suitable buffer.
- Lyse the bacterial cell pellets to obtain the whole-cell protein fraction.
5. Protein Analysis:
- Resolve the secreted and whole-cell protein fractions by SDS-PAGE.
- Visualize the protein bands by Coomassie staining or silver staining.
- Differences in the protein profiles between the this compound-treated and control samples indicate an effect on protein secretion. Specific protein bands can be excised and identified by mass spectrometry.
Protocol 2: In Vitro Cell Infection Assay
This protocol describes a method to evaluate the effect of this compound on the attachment of pathogenic E. coli to host cells.
1. Host Cell Culture:
- Seed and grow a suitable epithelial cell line (e.g., HeLa cells) in multi-well plates to form a confluent monolayer.
2. Bacterial Preparation:
- Grow the pathogenic E. coli strain (e.g., EHEC), potentially expressing a fluorescent protein like GFP for easier visualization and quantification, to the mid-logarithmic phase.
3. Infection and Treatment:
- Wash the host cell monolayers to remove any residual antibiotics from the culture medium.
- Infect the host cells with the bacterial suspension at a defined multiplicity of infection (MOI).
- Simultaneously, treat the infected cells with this compound at the desired concentration or a vehicle control.
4. Incubation:
- Incubate the infected plates for a period sufficient to allow for bacterial attachment and the formation of attaching and effacing lesions (typically a few hours).
5. Visualization and Quantification:
- Wash the plates to remove non-adherent bacteria.
- Visualize the adherent bacteria using fluorescence microscopy (if using a GFP-expressing strain).
- To quantify bacterial attachment, lyse the host cells and plate the lysate on appropriate agar plates to determine the number of colony-forming units (CFUs).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a T3SS inhibitor.
Caption: Workflow for T3SS protein secretion assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound inhibits type III secretion in multiple Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. E. Coli Treatment: Is this compound the Breakthrough We Need? - Bioscience Today [biosciencetoday.co.uk]
- 7. Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Promises and Challenges of the Type Three Secretion System Injectisome as an Antivirulence Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bacterial Type III Secretion System as a Target for Developing New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Chlamydial Type III Secretion System Inhibitors for Suppression of Acute and Chronic Forms of Chlamydial Infection - PMC [pmc.ncbi.nlm.nih.gov]
Aurodox Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Aurodox. Understanding these effects is critical for accurate experimental design, data interpretation, and the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound is a well-characterized antibiotic that primarily functions by inhibiting bacterial protein synthesis. It achieves this by binding to the elongation factor Tu (EF-Tu), a crucial protein in the translation process. This binding prevents EF-Tu from being released from the ribosome, thereby halting protein elongation.[1][2]
Q2: What are the principal off-target effects of this compound observed in research?
A2: The most significant and well-documented off-target effect of this compound is its ability to inhibit the Type III Secretion System (T3SS) in a variety of Gram-negative pathogens.[1][3][4][5] This anti-virulence activity occurs at concentrations that do not affect bacterial growth, indicating a mechanism distinct from its protein synthesis inhibitory function.[6][7]
Q3: How does this compound inhibit the Type III Secretion System?
A3: this compound inhibits the T3SS through a multi-faceted, EF-Tu-independent mechanism. It has been shown to downregulate the transcription of the master virulence regulator, Ler.[1][6][8][9] More recently, adenylosuccinate synthase (PurA) has been identified as a direct molecular target of this compound, leading to the suppression of T3SS secreted proteins.[10][11]
Q4: In which organisms have these T3SS inhibitory effects been observed?
A4: The T3SS inhibitory effects of this compound have been documented in several clinically relevant Gram-negative pathogens, including:
Q5: Are there any structural features of this compound associated with its off-target activity?
A5: Yes, the anti-virulence activity of this compound is dependent on the methylation of its pyridone ring.[1][12] This structural feature is crucial for its T3SS inhibitory function.
Q6: Does this compound induce the SOS response or Shiga toxin production?
A6: No. Unlike many traditional antibiotics, this compound does not induce the SOS response or the production of Shiga toxin in EHEC.[6][8] This is a significant advantage, as the induction of these pathways can exacerbate disease severity.
Troubleshooting Guide: Investigating Unexpected Experimental Outcomes
Researchers using this compound may encounter results that are not readily explained by its canonical mechanism of action. This guide provides a framework for troubleshooting such scenarios.
Summary of Potential Off-Target Effects and Experimental Observations
| Observed Effect | Potential Off-Target Mechanism | Affected Pathways | Quantitative Data Summary | Suggested Control Experiments |
| Reduced virulence of Gram-negative pathogens without a corresponding decrease in bacterial viability. | Inhibition of the Type III Secretion System (T3SS). | Virulence factor secretion, host-pathogen interactions. | This compound inhibits T3SS-mediated hemolysis with an IC50 of 1.5 µM in EPEC.[11] Complete inhibition of T3SS effector protein secretion is observed at 6 µM.[7] | Measure bacterial growth curves in the presence and absence of this compound. Perform a T3SS-dependent hemolysis assay. Quantify the expression of T3SS-related genes (e.g., ler) via qRT-PCR. |
| Altered purine metabolism in bacteria. | Direct binding and inhibition of adenylosuccinate synthase (PurA). | Purine biosynthesis. | This compound binds to PurA with a dissociation constant (KD) of 6.5 x 10⁻⁷ M.[11] | Measure the enzymatic activity of PurA in the presence of this compound. Compare the metabolic profile of this compound-treated and untreated bacteria. |
| Discrepancy between the effects of this compound and other protein synthesis inhibitors. | The anti-virulence effect of this compound is distinct from its antibacterial activity. | T3SS regulation vs. protein translation. | This compound shows a 27-fold selectivity for anti-hemolytic activity over antibacterial activity.[11] Other protein synthesis inhibitors like tetracycline and pulvomycin show weak or no selectivity.[11] | Compare the effects of this compound on virulence phenotypes with those of other protein synthesis inhibitors (e.g., tetracycline, chloramphenicol) at sub-inhibitory concentrations. |
Experimental Protocols
Key Experiment 1: Assessing T3SS-Mediated Hemolysis
Objective: To determine if this compound inhibits the T3SS-mediated hemolysis of red blood cells by EPEC.
Methodology:
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Bacterial Culture: Grow EPEC to the mid-logarithmic phase in a T3SS-inducing medium.
-
This compound Treatment: Aliquot the bacterial culture and treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 1-3 hours).
-
Red Blood Cell Preparation: Wash fresh red blood cells (e.g., sheep or human) three times with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of 5% (v/v) in PBS.
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Co-incubation: Add the prepared red blood cells to the this compound-treated and control bacterial cultures.
-
Incubation: Incubate the mixture at 37°C with gentle agitation for a defined period (e.g., 4 hours).
-
Quantification of Hemolysis: Pellet the intact cells by centrifugation. Transfer the supernatant to a new microplate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.
-
Data Analysis: Normalize the data to a positive control (e.g., bacteria treated with a known T3SS inducer or 100% lysis with Triton X-100) and a negative control (bacteria alone). Calculate the IC50 value for this compound.
Key Experiment 2: qRT-PCR for ler Gene Expression
Objective: To investigate the effect of this compound on the transcription of the master virulence regulator, ler.
Methodology:
-
Bacterial Culture and Treatment: Grow EHEC or EPEC in T3SS-inducing media to the mid-logarithmic phase and treat with a sub-inhibitory concentration of this compound or a vehicle control for a defined period (e.g., 1 hour).
-
RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercially available kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
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qRT-PCR: Perform quantitative real-time PCR using primers specific for the ler gene and a housekeeping gene (e.g., rpoA or gyrB) for normalization.
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Data Analysis: Calculate the relative expression of the ler gene in the this compound-treated samples compared to the control samples using the ΔΔCt method.
Visualizing Off-Target Effects and Experimental Workflows
This compound Mechanism of Action: On-Target vs. Off-Target
Caption: Dual mechanisms of this compound action.
Troubleshooting Workflow for Unexpected Anti-Virulence Activity
Caption: Workflow for investigating this compound's anti-virulence effects.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits type III secretion in multiple Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits type III secretion in multiple Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PurA is the main target of this compound, a type III secretion system inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Refining protocols for consistent Aurodox activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in achieving consistent and reliable results with Aurodox.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound for inhibiting bacterial virulence?
This compound functions as a potent inhibitor of the Type III Secretion System (T3SS) in various Gram-negative pathogens, including enteropathogenic E. coli (EPEC), enterohemorrhagic E. coli (EHEC), and Citrobacter rodentium.[1][2] Its primary anti-virulence mechanism involves the transcriptional downregulation of the Locus of Enterocyte Effacement (LEE) pathogenicity island.[3] This is achieved by repressing the master regulator, Ler.[4][5] By inhibiting ler expression, this compound effectively blocks the entire T3SS cascade. Recent studies have also identified that this compound directly binds to adenylosuccinate synthase (PurA), which is involved in the regulation of the T3SS.[6][7]
Q2: Is the anti-virulence activity of this compound the same as its antibiotic activity?
No, the two activities are distinct. This compound's antibiotic activity, primarily against Gram-positive bacteria, results from the inhibition of the elongation factor Tu (EF-Tu), a key component in protein synthesis.[5][8] In contrast, its anti-virulence activity against Gram-negative pathogens by inhibiting the T3SS occurs at concentrations that do not affect bacterial growth.[3][9][10] This separation of activities makes this compound a valuable tool for studying virulence without the confounding effects of bactericidal or bacteriostatic action.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[11] For short-term storage (days to weeks), a solution can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the solution at -20°C.[11] It is advisable to prepare and use solutions on the same day if possible. Before use, equilibrate the solution to room temperature and ensure no precipitation is present.
Troubleshooting Guides
Inconsistent T3SS Inhibition
Problem: I am observing variable or no inhibition of the Type III Secretion System in my experiments.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh this compound solutions in DMSO for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. The effective concentration for T3SS inhibition is typically in the low micromolar range (e.g., 1.5 - 6 µM).[10] |
| Suboptimal Bacterial Growth Phase | Ensure that bacteria are in the appropriate growth phase for T3SS expression (typically exponential phase) when this compound is applied. |
| Inappropriate Culture Medium | Use a culture medium known to induce T3SS expression in your bacterial strain of interest. |
| Resistant Bacterial Strain | Confirm that your bacterial strain possesses a T3SS that is sensitive to this compound. While effective against many, it may not inhibit all T3SS types. |
Cytotoxicity in Cell-Based Assays
Problem: I am observing toxicity to my eukaryotic host cells in my infection model.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Contaminated this compound Stock | Use a high-purity source of this compound and sterile techniques when preparing solutions. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Organism | Value | Reference |
| IC50 (T3SS-mediated hemolysis) | EPEC | 1.5 µg/mL | [9][12] |
| Effective Concentration (T3SS inhibition) | EPEC, EHEC, C. rodentium | 1.5 - 5 µg/mL (1.2 - 6 µM) | [10] |
| IC50 (GTPase activity of PurA) | EPEC | 42.3 µg/mL | [7] |
| KD (Binding to PurA) | EPEC | 6.5 x 10-7 M | [7] |
Experimental Protocols & Workflows
T3SS-Mediated Hemolysis Assay
This assay measures the ability of bacteria to lyse red blood cells, a process dependent on a functional T3SS. Inhibition of hemolysis indicates T3SS disruption.
Methodology:
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Bacterial Culture: Grow EPEC overnight in LB broth. Subculture in T3SS-inducing medium to an OD600 of approximately 0.8.
-
This compound Treatment: Aliquot the bacterial culture into a 96-well plate. Add this compound at various concentrations and incubate for 1 hour.
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Red Blood Cell Preparation: Wash fresh sheep red blood cells three times with PBS and resuspend to a final concentration of 5%.
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Co-incubation: Add the red blood cell suspension to the bacterial cultures and incubate for 4 hours at 37°C with gentle agitation.
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Quantification: Pellet the cells by centrifugation. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
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Controls: Include a positive control (bacteria without this compound) and a negative control (medium only).
Host Cell Infection Assay
This assay assesses the ability of bacteria to attach to and efface host epithelial cells, a key virulence trait mediated by the T3SS.
Methodology:
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Cell Culture: Seed HeLa or other suitable epithelial cells in a multi-well plate and grow to ~70-80% confluency.[13]
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Bacterial Culture: Grow EHEC or EPEC overnight. Dilute and grow to mid-log phase in T3SS-inducing medium.
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This compound Pre-treatment: Treat the host cells with the desired concentration of this compound for 1-2 hours prior to infection.
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Infection: Infect the host cells with the bacterial culture at a specified multiplicity of infection (MOI).
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Incubation: Incubate the infected cells for a defined period (e.g., 3-4 hours) to allow for attachment and pedestal formation.
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Washing: Gently wash the cells multiple times with PBS to remove non-adherent bacteria.
-
Analysis:
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Microscopy: Fix and stain the cells (e.g., with phalloidin for actin and DAPI for nuclei) to visualize bacterial attachment and actin pedestal formation.
-
CFU Enumeration: Lyse the host cells to release adherent bacteria and determine the number of colony-forming units (CFUs) by plating serial dilutions.
-
Signaling Pathway
This compound Inhibition of the Type III Secretion System
This compound acts upstream of the T3SS apparatus itself. It is proposed to bind to PurA, which in turn leads to the downregulation of ler gene expression. Ler is the master regulator of the LEE pathogenicity island, which encodes the structural components and initial effectors of the T3SS. By inhibiting Ler, this compound prevents the transcription of genes necessary for the assembly and function of the T3SS, thereby blocking effector protein translocation into the host cell.
References
- 1. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
Technical Support Center: Minimizing Aurodox Toxicity in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Aurodox in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's therapeutic action?
This compound's primary therapeutic potential lies in its anti-virulence activity, specifically the inhibition of the Type III Secretion System (T3SS) in several Gram-negative pathogens, including enteropathogenic E. coli (EPEC), enterohemorrhagic E. coli (EHEC), and Citrobacter rodentium.[1][2][3] This system is essential for these bacteria to inject effector proteins into host cells and cause disease.[4] By inhibiting the T3SS, this compound can reduce the pathogen's virulence without killing it, which may reduce the selective pressure for developing antibiotic resistance.[5][6]
Q2: How does this compound inhibit the Type III Secretion System (T3SS)?
This compound inhibits the T3SS primarily by downregulating the expression of ler, the master regulator of the locus of enterocyte effacement (LEE) pathogenicity island, which encodes the T3SS.[1][7] More specifically, this compound has been shown to bind to adenylosuccinate synthase (PurA), a key enzyme in the purine biosynthesis pathway.[5] This interaction appears to be the upstream event that leads to the suppression of T3SS protein production.[5]
Q3: At what concentration is this compound effective as a T3SS inhibitor without affecting bacterial growth?
Studies have shown that this compound effectively inhibits the T3SS at concentrations that do not impact the growth of bacteria such as EPEC, EHEC, and C. rodentium.[1][2] An IC50 value of 1.5 µg/mL has been reported for the inhibition of T3SS-mediated hemolysis, while concentrations up to 5 µg/mL have been used in in vitro experiments without affecting bacterial viability.[2][6]
Q4: What is the known in vivo toxicity of this compound?
Currently, there is a lack of publicly available quantitative toxicity data, such as LD50 values, for this compound. However, in vivo studies using a Citrobacter rodentium infection model in mice have demonstrated that oral administration of this compound at a dose of 25 mg/kg for four days was well-tolerated and protected the mice from a lethal infection.[2]
Q5: Does this compound have off-target effects, such as mitochondrial toxicity?
While some classes of antibiotics are known to cause mitochondrial dysfunction, there is currently no specific data available on the direct effects of this compound on mitochondrial function. General screening for mitochondrial toxicity can be performed using assays that measure oxygen consumption rate (OCR) or mitochondrial membrane potential.
Q6: How can the formulation of this compound be optimized to minimize potential toxicity?
While specific formulation strategies for this compound have not been detailed in the available literature, general principles for reducing drug toxicity can be applied. These include:
-
Encapsulation: Enclosing this compound in a delivery vehicle like liposomes or polymeric nanoparticles can control its release and potentially reduce systemic exposure.
-
Film Coating: For solid oral dosage forms, a moisture-barrier film can protect the compound and control its release profile.[8]
-
Co-processing with Excipients: Formulating this compound with hydrophobic excipients may help to divert moisture and improve stability.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in in vitro assays at expected therapeutic concentrations. | 1. Incorrect concentration calculation. 2. Solvent toxicity. 3. Cell line sensitivity. | 1. Double-check all calculations for dilutions of the this compound stock solution. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the cytotoxic threshold for your cell line (typically <0.5%). Run a solvent-only control. 3. Consider using a different cell line that may be less sensitive. Perform a dose-response curve to determine the IC50 for your specific cell line. |
| Inconsistent results in T3SS inhibition assays. | 1. Variability in bacterial growth phase. 2. Degradation of this compound. 3. Inappropriate assay conditions. | 1. Ensure that bacterial cultures are consistently grown to the same optical density and growth phase for each experiment, as T3SS expression can be growth phase-dependent. 2. Prepare fresh this compound solutions for each experiment. This compound is a natural product and may be susceptible to degradation. 3. Verify that the culture medium and conditions are appropriate for inducing T3SS expression in your bacterial strain. |
| Adverse effects observed in animal models at therapeutic doses. | 1. Formulation issues leading to poor bioavailability or rapid clearance. 2. Off-target toxicity. 3. Animal model-specific sensitivity. | 1. Re-evaluate the formulation and delivery route. Consider formulations that provide sustained release. For oral administration, ensure the vehicle is appropriate and non-toxic. 2. Conduct further studies to investigate potential off-target effects, such as assays for mitochondrial toxicity or hepatotoxicity. 3. Review the literature for any known sensitivities of your chosen animal model to similar compounds. Consider a different animal strain or model if necessary. |
| No T3SS inhibition observed. | 1. Inactive this compound. 2. Bacterial strain does not have a susceptible T3SS. 3. Overexpression of the target. | 1. Verify the purity and activity of your this compound compound. 2. Confirm that the bacterial strain you are using possesses a T3SS that is known to be inhibited by this compound (e.g., LEE-encoded T3SS). 3. Overexpression of the master regulator ler has been shown to overcome this compound-mediated T3SS inhibition.[1] Ensure you are using a wild-type strain or a strain that does not have artificially high levels of T3SS components. |
Data Presentation
Table 1: Summary of In Vivo this compound Efficacy and Safety Study
| Parameter | Details |
| Animal Model | C3H/HeJ mice |
| Pathogen | Citrobacter rodentium (lethal dose) |
| This compound Dosage | 25 mg/kg, administered orally every 24 hours for four days |
| Control Groups | 10% Dimethyl sulfoxide (vehicle), Tetracycline (200 mg/kg) |
| Outcome | All mice treated with this compound survived the lethal infection, while no mice in the tetracycline-treated or vehicle control groups survived past day 13.[2] |
| Observed Toxicity | Limited adverse effects on the intestinal tract were reported for the this compound-treated group.[1] |
Note: Comprehensive quantitative toxicity data (e.g., LD50) for this compound is not currently available in the peer-reviewed literature.
Experimental Protocols
In Vitro Cytotoxicity Testing: Neutral Red Uptake Assay
This protocol is adapted from standard neutral red uptake assay procedures and can be used to assess the cytotoxicity of this compound against a chosen mammalian cell line.[9][10]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear, flat-bottom tissue culture plates
-
Neutral Red staining solution (e.g., 40 µg/mL in culture medium)
-
PBS (Phosphate-Buffered Saline)
-
Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the 96-well plate with your chosen cell line at an appropriate density to achieve approximately 80% confluency after 24 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration) and a positive control for cytotoxicity.
-
Incubation: After 24 hours of cell growth, replace the medium with the medium containing the different concentrations of this compound and controls. Incubate for a further 24-72 hours.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well. Incubate for 2-3 hours.
-
Washing: Discard the Neutral Red solution, and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of Neutral Red destain solution to each well and shake the plate for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value of this compound.
In Vivo Toxicity and Efficacy Model: Citrobacter rodentium Infection in Mice
This protocol is a general guideline for assessing the in vivo efficacy and potential toxicity of this compound in a mouse model of enteric infection.[11][12]
Materials:
-
Specific pathogen-free mice (e.g., C3H/HeJ or C57BL/6)
-
Citrobacter rodentium strain
-
Luria-Bertani (LB) broth and agar
-
This compound
-
Vehicle for oral administration (e.g., corn oil)
-
Oral gavage needles
Procedure:
-
Bacterial Culture Preparation: Culture C. rodentium overnight in LB broth. The following day, subculture the bacteria and grow to mid-log phase. Pellet the bacteria by centrifugation, wash with PBS, and resuspend in PBS to the desired concentration for infection (e.g., 1 x 10^9 CFU/mL).
-
Mouse Infection: Infect mice by oral gavage with a single dose of the C. rodentium suspension (e.g., 100 µL).
-
This compound Administration: Prepare a suspension of this compound in the chosen vehicle (e.g., 25 mg/kg in corn oil). Beginning on a predetermined day post-infection, administer the this compound suspension or vehicle control to the mice daily by oral gavage for the duration of the treatment period.
-
Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, hunched posture, and ruffled fur. Body weight should be recorded daily.
-
Bacterial Shedding (Optional): Collect fecal pellets at regular intervals to quantify bacterial shedding by plating serial dilutions on selective agar plates.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice. Tissues such as the colon, spleen, and liver can be collected for histopathological analysis to assess tissue damage and inflammation. The bacterial load in these tissues can also be determined by homogenization and plating.
Visualizations
Caption: Signaling pathway of this compound-mediated T3SS inhibition.
Caption: Experimental workflow for in vivo toxicity and efficacy testing.
References
- 1. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Product Type III Secretion System Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type Three Secretion System in Attaching and Effacing Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the protective effects of this compound in a murine model of Shiga toxin-producing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. re-place.be [re-place.be]
- 10. qualitybiological.com [qualitybiological.com]
- 11. The mouse model of infection with Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Citrobacter rodentium Mouse Model: Studying Pathogen and Host Contributions to Infectious Colitis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Aurodox vs. Traditional Antibiotics: A Comparative Guide for the Treatment of Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aurodox and traditional antibiotics for the treatment of Escherichia coli (E. coli) infections, with a focus on their mechanisms of action, efficacy, and potential for resistance development. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound presents a paradigm shift in the management of pathogenic E. coli infections. Unlike traditional antibiotics that aim to kill or inhibit the growth of bacteria, this compound functions as an anti-virulence agent. It specifically targets and neutralizes the bacteria's ability to cause disease without exerting direct bactericidal or bacteriostatic pressure at its effective concentrations. This fundamental difference has significant implications for treatment strategies, particularly for infections caused by Shiga toxin-producing E. coli (STEC), where the use of traditional antibiotics can be detrimental.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and traditional antibiotics lies in their mode of action.
This compound: Disarming the Pathogen
This compound's anti-virulence activity stems from its ability to inhibit the Type III Secretion System (T3SS), a needle-like apparatus used by pathogenic E. coli to inject effector proteins into host cells, leading to cell damage and disease.[1][2][3] this compound achieves this by transcriptionally repressing the master regulator of the T3SS, a protein called Ler.[2] By preventing the expression of the T3SS, this compound effectively disarms the bacteria, rendering them incapable of causing infection. Recent research has identified adenylosuccinate synthase (PurA) as the protein to which this compound binds to exert this inhibitory effect on the T3SS.[4]
A crucial advantage of this mechanism is that this compound does not induce the SOS response in E. coli, which is a key pathway for the production of Shiga toxin in STEC strains.[5]
Traditional Antibiotics: A Direct Assault
Traditional antibiotics employ various mechanisms to directly kill (bactericidal) or inhibit the growth (bacteriostatic) of E. coli. These mechanisms often target essential cellular processes.
-
Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
-
Beta-lactams (e.g., Ampicillin): Inhibit penicillin-binding proteins (PBPs) involved in the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis.
-
Aminoglycosides (e.g., Gentamicin): Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.
-
Trimethoprim-Sulfamethoxazole: Inhibit sequential steps in the bacterial folic acid synthesis pathway, which is necessary for the synthesis of nucleic acids and proteins.
Comparative Efficacy: Quantitative Data
The efficacy of this compound is measured by its ability to inhibit the T3SS, while the efficacy of traditional antibiotics is determined by their Minimum Inhibitory Concentration (MIC).
| Compound | Target | Effective Concentration (µg/mL) | Effect on Bacterial Viability at Effective Concentration | Reference Strain |
| This compound | Type III Secretion System (T3SS) | IC50: 1.5 | No significant effect | Enteropathogenic E. coli (EPEC) |
| Ciprofloxacin | DNA Gyrase / Topoisomerase IV | MIC: 0.008 | Bactericidal | E. coli ATCC 25922 |
| Ampicillin | Penicillin-Binding Proteins | MIC: 2-8 | Bactericidal | E. coli ATCC 25922 |
| Gentamicin | 30S Ribosomal Subunit | MIC: 0.5-2.0 | Bactericidal | E. coli ATCC 25922 |
| Trimethoprim-Sulfamethoxazole | Folic Acid Synthesis | MIC: >2 (Trimethoprim) / >64 (Sulfamethoxazole) for resistance | Bacteriostatic (individually), Bactericidal (combination) | E. coli ATCC 25922 |
IC50 (half maximal inhibitory concentration) for this compound refers to its T3SS inhibitory activity. MIC (Minimum Inhibitory Concentration) for traditional antibiotics is the lowest concentration that prevents visible growth.
The Critical Difference in STEC Infections
For STEC infections, the choice of treatment is critical. Traditional antibiotics that cause bacterial cell stress and lysis can lead to a massive release of Shiga toxins, exacerbating the disease and potentially leading to life-threatening complications like Hemolytic Uremic Syndrome (HUS).[6][7]
This compound, by not targeting bacterial viability, avoids this catastrophic consequence. It has been demonstrated that this compound does not induce the expression of RecA, a protein essential for Shiga toxin production.[5] This makes this compound a promising therapeutic candidate for STEC infections, where traditional antibiotics are often contraindicated.
Resistance Development: A Theoretical Advantage for this compound
A significant concern with traditional antibiotics is the rapid development of resistance. Because these drugs exert strong selective pressure by killing susceptible bacteria, resistant mutants can quickly proliferate.[8]
In contrast, anti-virulence therapies like this compound are hypothesized to generate less selective pressure.[9][10] Since they do not kill the bacteria, there is a reduced evolutionary drive for the selection of resistant strains. While resistance to this compound's T3SS inhibitory activity is theoretically possible through mutations in its target (PurA) or regulatory pathways, it is not expected to be as strongly selected for as resistance to bactericidal antibiotics.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the comparison of this compound and traditional antibiotics.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Protocol:
-
Bacterial Inoculum Preparation: A pure culture of E. coli is grown on an appropriate agar medium. Colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Antibiotic Dilution: The antibiotic is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Type III Secretion System (T3SS) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the secretion of effector proteins by the T3SS.
Detailed Protocol:
-
Bacterial Culture: Pathogenic E. coli strains are grown in a specific T3SS-inducing medium (e.g., DMEM for EPEC) in the presence of varying concentrations of this compound or a vehicle control.
-
Fraction Separation: The bacterial cultures are centrifuged to separate the bacterial cells (pellet) from the culture supernatant, which contains the secreted proteins.
-
Protein Precipitation: Proteins in the supernatant are precipitated using a method like trichloroacetic acid (TCA) precipitation.
-
SDS-PAGE Analysis: The precipitated secreted proteins and proteins from the bacterial cell pellet (as a control for total protein) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: The protein bands on the gel are visualized using a stain such as Coomassie Brilliant Blue. A reduction in the bands corresponding to known T3SS effector proteins in the supernatant of this compound-treated samples indicates inhibition.[11]
Shiga Toxin Production Assay (ELISA)
This assay quantifies the amount of Shiga toxin produced by STEC in culture.
Detailed Protocol:
-
STEC Culture: STEC strains are cultured in a suitable broth in the presence of the test compound (this compound or a traditional antibiotic) or a control.
-
Supernatant Preparation: The bacterial culture is centrifuged, and the resulting supernatant is filter-sterilized to remove any remaining bacteria.
-
ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed. The wells of a microtiter plate are coated with a capture antibody specific for Shiga toxin. The prepared supernatants are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection and Quantification: A substrate is added that reacts with the enzyme to produce a colorimetric signal. The absorbance is measured using a plate reader, and the concentration of Shiga toxin is determined by comparing the results to a standard curve generated with known concentrations of purified Shiga toxin.[12][13]
In Vivo Efficacy Model (Citrobacter rodentium)
Citrobacter rodentium infection in mice is a well-established model for studying human EPEC and EHEC infections.
Detailed Protocol:
-
Bacterial Inoculum Preparation: C. rodentium is grown overnight in broth, then washed and resuspended in a suitable buffer (e.g., PBS) to a specific concentration.
-
Mouse Infection: Mice (e.g., C3H/HeJ or C57BL/6 strain) are orally gavaged with a defined inoculum of C. rodentium.
-
Treatment Administration: Treatment with this compound, a traditional antibiotic, or a vehicle control is initiated, typically via oral gavage, for a specified duration.
-
Monitoring: Mice are monitored for clinical signs of disease, such as weight loss and survival.
-
Bacterial Colonization and Pathology Assessment: At the end of the experiment, tissues such as the colon are harvested to determine the bacterial load (by plating homogenized tissue) and to assess pathological changes (e.g., inflammation, epithelial damage) through histology.
Conclusion
This compound represents a promising alternative to traditional antibiotics for the treatment of pathogenic E. coli infections, particularly those caused by STEC. Its unique anti-virulence mechanism of action, which disarms the bacteria without killing them, offers the potential for effective treatment without the risk of inducing Shiga toxin release. Furthermore, the reduced selective pressure of this approach may lead to a lower propensity for the development of resistance. Continued research and clinical evaluation of this compound and other anti-virulence strategies are warranted to address the growing challenge of antibiotic resistance and to provide safer and more effective treatments for bacterial infections.
References
- 1. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems [frontiersin.org]
- 4. SDS-PAGE Protocol | Rockland [rockland.com]
- 5. The sequence of events of enteropathogenic E. coli’s type III secretion system translocon assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Shiga Toxin-Producing Escherichia coli Immunodiagnostic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bacterial Type III Secretion System as a Target for Developing New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Protein analysis SDS PAGE [qiagen.com]
- 11. Citrobacter rodentium mouse model of bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mouse model of infection with Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mouse model of Citrobacter rodentium oral infection and evaluation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurodox: A Specific Inhibitor of the Bacterial Type III Secretion System
For researchers and professionals in drug development, the rise of antibiotic resistance necessitates a shift towards novel therapeutic strategies. One promising approach is the development of antivirulence drugs that disarm pathogens rather than kill them, thereby reducing the selective pressure for resistance. The Type III Secretion System (T3SS), a molecular syringe used by many Gram-negative bacteria to inject virulence factors into host cells, represents a key target for such therapies[1][2][3]. This guide provides a detailed validation of Aurodox as a specific T3SS inhibitor, comparing its performance with other known inhibitors and providing the experimental context needed for its evaluation.
Mechanism of T3SS and Inhibition Strategy
The T3SS is a complex, needle-like apparatus that facilitates the translocation of bacterial effector proteins directly into the cytoplasm of host cells[1][4][5]. This process is critical for the pathogenesis of numerous bacteria, including enteropathogenic E. coli (EPEC), enterohemorrhagic E. coli (EHEC), Salmonella, Yersinia, and Pseudomonas[1][5][6]. By disrupting host cell signaling and cytoskeletal structure, these effectors enable bacterial colonization and immune evasion. Inhibiting the T3SS can render these pathogens avirulent, allowing the host immune system to clear the infection[7].
This compound, a polyketide natural product from Streptomyces goldiniensis, has emerged as a potent and specific T3SS inhibitor[2][4][8]. Unlike traditional antibiotics, its primary antivirulence mechanism is not bactericidal. Instead, this compound functions by downregulating the expression of the T3SS at the transcriptional level[4][9][10]. Studies have shown that it represses the master regulator of the Locus of Enterocyte Effacement (LEE) pathogenicity island, a gene called ler[4][8][10]. More recent research has identified the specific molecular target of this compound as adenylosuccinate synthase (PurA), a key enzyme in purine biosynthesis, which in turn regulates T3SS expression[5]. This mode of action prevents the assembly and function of the T3SS apparatus without affecting bacterial viability at therapeutic concentrations[2][4][11].
Comparison of this compound with Alternative T3SS Inhibitors
The validation of a T3SS inhibitor hinges on its specificity and potency. An ideal inhibitor should block virulence factor secretion at low concentrations without impacting bacterial growth, thus minimizing selective pressure for resistance[2]. The following table compares this compound to other well-characterized classes of T3SS inhibitors.
| Inhibitor / Class | Target Organism(s) | Mechanism of Action | T3SS Inhibition (IC₅₀) | Effect on Bacterial Growth | Reference(s) |
| This compound | EPEC, EHEC, C. rodentium, S. Typhimurium, Y. pseudotuberculosis | Binds to PurA, leading to transcriptional repression of the T3SS master regulator ler. | 1.5 µg/mL (EPEC) | No effect on growth at inhibitory concentrations; MIC >72.7 µg/mL. | [2][5][9][12] |
| Salicylidene Acylhydrazides (e.g., INP0400) | Yersinia, Chlamydia, Salmonella, EHEC | Blocks T3SS secretion; specific molecular target is not fully elucidated but is downstream of transcription. | ~5-20 µM | Generally non-bactericidal at active concentrations. | [13][14] |
| Phenoxyacetamides (e.g., MBX 2359) | P. aeruginosa, Yersinia, Chlamydia | Binds to the T3SS needle subunit (PscF in P. aeruginosa), preventing apparatus function. | ~1-5 µM | No effect on bacterial growth or Type II secretion. | [3][14] |
| Piericidin A | Y. pseudotuberculosis | Appears to interfere with the assembly of the T3SS needle complex. | ~71 µM (for 65% YopE secretion decrease) | Cytotoxicity against bacterial and mammalian cells can be a concern. | [9][12] |
| Fusaric Acid | S. enterica | Potently inhibits the secretion of SPI-1 effector proteins. | 53.5 µM | No disruption of cell growth at inhibitory concentrations. | [9][12] |
Experimental Validation of T3SS Inhibitors
Validating a compound like this compound requires a multi-step experimental approach to confirm its specific action on the T3SS. The process typically involves screening for inhibition of a T3SS-dependent phenotype, confirming the effect on protein secretion, and verifying the absence of bactericidal or bacteriostatic activity.
Experimental Protocols
A cornerstone experiment to directly visualize the effect of an inhibitor on T3SS function is the analysis of secreted effector proteins.
Protocol: T3SS Effector Secretion Assay
This protocol is designed to assess the ability of a compound like this compound to inhibit the secretion of T3SS effector proteins from bacterial cultures.
1. Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., EPEC E2348/69) into 5 mL of Luria-Bertani (LB) broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
2. Induction of T3SS Expression:
-
Dilute the overnight culture 1:100 into a T3SS-inducing medium, such as Dulbecco's Modified Eagle Medium (DMEM) or low-calcium medium[4][15].
-
Add the test compound (e.g., this compound at a final concentration of 5 µg/mL) or a vehicle control (e.g., DMSO) to the cultures[1].
-
Incubate at 37°C with 5% CO₂ (if using DMEM) without shaking for 2 hours, followed by 2-3 hours with shaking to induce T3SS expression and secretion[15].
3. Separation of Bacterial Cells and Supernatant:
-
Measure the optical density (OD₆₀₀) of the cultures to ensure the compound did not inhibit bacterial growth.
-
Normalize cultures to the same OD₆₀₀ to ensure equal cell numbers are being compared.
-
Centrifuge the cultures at 15,000 x g for 10 minutes to pellet the bacterial cells[15].
-
Carefully transfer the supernatant, which contains the secreted proteins, to a new tube. The pellet contains the whole-cell lysate (WCL).
4. Protein Precipitation and Preparation:
-
To the supernatant, add trichloroacetic acid (TCA) to a final concentration of 10% to precipitate the secreted proteins[4][11][15].
-
Incubate on ice for 30 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet with ice-cold acetone.
-
Resuspend the precipitated secreted proteins and the WCL pellet in SDS-PAGE sample buffer.
5. Analysis by SDS-PAGE and Western Blot:
-
Resolve the protein samples on a 12% SDS-polyacrylamide gel.
-
Visualize total protein by Coomassie staining. In the supernatant lanes of untreated samples, distinct bands corresponding to major T3SS effectors (e.g., EspA, EspB, EspD) should be visible, while these bands should be absent or significantly reduced in this compound-treated samples[4][11][12]. The WCL lanes should show comparable protein profiles across all samples, indicating that protein synthesis was not affected[2].
-
For confirmation, perform a Western blot using specific antibodies against a T3SS effector (e.g., EspB) and a housekeeping protein (e.g., GroEL)[2][5]. A specific inhibitor will reduce the effector protein in the supernatant but not the housekeeping protein in the WCL.
Conclusion
The experimental evidence strongly supports this compound as a highly specific and effective inhibitor of the Type III Secretion System. Its unique mechanism of action—targeting a regulatory pathway at the transcriptional level—distinguishes it from inhibitors that target the secretion apparatus itself[4][5][10]. Furthermore, its lack of bactericidal activity at therapeutic concentrations is a critical feature for an antivirulence agent, potentially limiting the development of resistance[2][4]. In vivo studies have confirmed its efficacy, showing that this compound can protect mice from lethal infections with Citrobacter rodentium, a model for human EPEC infection[2][5][7]. These properties nominate this compound as a promising lead compound for the development of novel therapies against a range of Gram-negative pathogens.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. This compound inhibits type III secretion in multiple Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Natural Product Type III Secretion System Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Mode of Action of this compound, a Type III Secretion System Inhibitor from Streptomyces goldiniensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Targets and Strategies for Inhibition of the Bacterial Type III Secretion System (T3SS); Inhibitors Directly Binding to T3SS Components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | An Experimental Pipeline for Initial Characterization of Bacterial Type III Secretion System Inhibitor Mode of Action Using Enteropathogenic Yersinia [frontiersin.org]
A Comparative Guide to Aurodox and Other Anti-Virulence Compounds
In the landscape of antimicrobial drug development, a paradigm shift towards disarming pathogens rather than killing them is gaining momentum. This anti-virulence approach aims to mitigate the evolution of drug resistance. This guide provides a detailed comparison of the efficacy of Aurodox, a promising anti-virulence agent targeting the Type III Secretion System (T3SS) in Gram-negative bacteria, with other anti-virulence compounds that inhibit the SaeRS two-component system in the Gram-positive pathogen Staphylococcus aureus.
Executive Summary
This compound demonstrates potent inhibition of the T3SS, a key virulence factor in many Gram-negative pathogens, by targeting the metabolic enzyme PurA. This leads to a downstream reduction in the expression of the T3SS master regulator, Ler. In contrast, compounds like SKKUCS, HR3744, and Phenazopyridine hydrochloride target the SaeRS two-component system in S. aureus, which regulates the expression of a wide array of virulence factors, including toxins and adhesins. While a direct comparison is challenging due to their different targets and bacterial spectra, this guide presents available efficacy data to aid researchers in understanding their relative potencies and potential applications.
Quantitative Comparison of Anti-Virulence Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound and representative SaeRS inhibitors.
Table 1: In Vitro Efficacy of Anti-Virulence Compounds
| Compound | Target Organism | Target Pathway/Molecule | Assay | Efficacy Metric (IC50) | Reference |
| This compound | Enteropathogenic E. coli (EPEC) | T3SS / PurA | T3SS-mediated hemolysis | 1.5 µg/mL | [1][2] |
| SKKUCS | Staphylococcus aureus | SaeRS / SaeS Kinase | SaeRS GFP-reporter | ~10 µM | |
| HR3744 | Staphylococcus aureus | SaeRS / SaeR DNA-binding | GFP-Lux dual reporter | Not specified | [3] |
| SAV13 (analogue of HR3744) | Staphylococcus aureus | SaeRS / SaeR DNA-binding | GFP-Lux dual reporter | 4x more potent than HR3744 | [3] |
| Phenazopyridine hydrochloride | Staphylococcus aureus | SaeRS / SaeS Kinase | TSST-1 transcription | Not specified | [4] |
Table 2: In Vivo Efficacy of Anti-Virulence Compounds
| Compound | Animal Model | Pathogen | Dosing Regimen | Outcome | Reference |
| This compound | Mouse | Citrobacter rodentium | 25 mg/kg or 100 mg/kg, oral | 100% survival with 100 mg/kg dose | [1][5] |
| SKKUCS | Mouse (peritoneal infection) | S. aureus USA300 | 109.9 - 879.5 µg/kg, IV | Increased survival and reduced bacterial burden in organs | [6] |
| HR3744 | Mouse (bacteremia) | S. aureus | Not specified | Demonstrated in vivo effectiveness | [3] |
| SAV13 | Mouse (bacteremia) | S. aureus | Not specified | Demonstrated in vivo effectiveness | [3] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by this compound and SaeRS inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these anti-virulence compounds.
T3SS Inhibition Assay (Hemolysis-based)
This assay is used to screen for inhibitors of the T3SS in EPEC.[1][2]
-
Bacterial Culture: EPEC is grown in T3SS-inducing medium.
-
Compound Incubation: The bacterial culture is incubated with varying concentrations of the test compound (e.g., this compound).
-
Co-incubation with Erythrocytes: The treated bacterial suspension is then co-incubated with a suspension of red blood cells (RBCs).
-
Hemolysis Measurement: The mixture is centrifuged, and the supernatant is collected. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the hemolysis compared to the untreated control is determined as the IC50 value.
SaeRS Inhibition Assay (Reporter-based)
This method is employed to identify inhibitors of the SaeRS signaling pathway.
-
Reporter Strain: A S. aureus strain is engineered with a reporter gene (e.g., GFP or luciferase) under the control of a SaeRS-regulated promoter (e.g., the hla promoter).
-
Bacterial Growth: The reporter strain is grown in a suitable medium.
-
Compound Treatment: The bacterial culture is treated with various concentrations of the test compounds.
-
Reporter Gene Expression Measurement: After a defined incubation period, the expression of the reporter gene is measured (e.g., fluorescence for GFP, luminescence for luciferase).
-
Inhibitory Activity Assessment: A reduction in the reporter signal in the presence of the compound, without significant inhibition of bacterial growth, indicates anti-virulence activity.
In Vivo Murine Infection Model
Animal models are essential for evaluating the in vivo efficacy of anti-virulence compounds.
-
Animal Model: A suitable mouse strain is used (e.g., C3H/HeJ for C. rodentium infection, BALB/c for S. aureus infection).
-
Infection: Mice are infected with a lethal dose of the pathogen (e.g., orally for C. rodentium, intraperitoneally for S. aureus).
-
Treatment: A cohort of infected mice is treated with the anti-virulence compound at a specific dose and regimen. A control group receives a vehicle.
-
Monitoring: The survival of the mice in both groups is monitored over a set period.
-
Bacterial Load Determination (Optional): At the end of the experiment, organs (e.g., spleen, kidney, liver) can be harvested to determine the bacterial burden (CFU/gram of tissue).
Conclusion
This compound and SaeRS inhibitors represent promising classes of anti-virulence compounds with distinct mechanisms of action and target pathogens. This compound effectively mitigates the virulence of Gram-negative bacteria by inhibiting the T3SS, while SaeRS inhibitors disarm S. aureus by suppressing the expression of a multitude of its virulence factors. The data presented in this guide highlight their potential as alternatives or adjuncts to traditional antibiotics. Further head-to-head comparative studies, where feasible, and continued investigation into their mechanisms of action will be crucial for their future development as therapeutic agents.
References
- 1. A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SaeR as a novel target for antivirulence therapy against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of Aurodox: A Cross-Validation Against Key Bacterial Strains
A Guide for Researchers in Drug Development and Microbiology
This guide provides a comparative analysis of the antibiotic Aurodox, evaluating its efficacy against representative Gram-positive and Gram-negative bacterial strains. Its performance is benchmarked against established antibiotics, supported by experimental data and detailed methodologies to aid in research and development applications.
Introduction to this compound and its Dual-Mode Action
This compound is a polyketide antibiotic produced by Streptomyces goldiniensis. Initially identified for its antibacterial effects against Gram-positive pathogens, recent research has unveiled a dual mechanism of action that distinguishes it from many conventional antibiotics.[1] this compound not only inhibits bacterial growth by targeting protein synthesis but also functions as a potent anti-virulence agent against certain Gram-negative pathogens. This guide explores both facets of its activity.
Mechanism 1: Inhibition of Protein Synthesis via Elongation Factor Tu (EF-Tu)
This compound's classical antibiotic activity stems from its ability to bind to and inhibit Elongation Factor Tu (EF-Tu), a critical protein in the bacterial translation machinery.[1] By binding to EF-Tu, this compound locks it in a conformation that prevents its release from the ribosome after GTP hydrolysis. This stalls the elongation phase of protein synthesis, leading to a bacteriostatic effect. This mechanism is the primary mode of action against susceptible Gram-positive bacteria.
Mechanism 2: Anti-Virulence via Type III Secretion System (T3SS) Inhibition
In several Gram-negative pathogens, such as enteropathogenic E. coli (EPEC) and Salmonella Typhimurium, this compound acts as an anti-virulence agent by inhibiting the Type III Secretion System (T3SS).[1] The T3SS is a needle-like apparatus used by bacteria to inject effector proteins into host cells, a critical step in pathogenesis. This compound has been shown to downregulate the expression of the master regulator for the T3SS, effectively disarming the bacteria without necessarily killing them. This targeted action reduces virulence and does not induce the SOS response, which can trigger toxin production in some pathogens.
Comparative Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (and its close analog, Kirromycin) and two comparator antibiotics, Vancomycin and Linezolid, against key Gram-positive bacterial strains. MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | This compound/Kirromycin | >100 (Resistant) |
| (ATCC 29213 - QC Strain) | Vancomycin | 0.5 - 2 |
| Linezolid | 1 - 4 | |
| Streptococcus pyogenes | This compound/Kirromycin | Data Not Available |
| Vancomycin | ≤0.5 | |
| Linezolid | 0.5 - 2 |
Note: The high MIC of Kirromycin against S. aureus is suggested to be due to a naturally resistant EF-Tu target protein in this species. Data for comparator antibiotics are compiled from various surveillance studies.
Experimental Protocols
The determination of MIC is a cornerstone of antibiotic efficacy testing. The data presented in this guide is based on the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Workflow
The broth microdilution method is a standardized procedure used to determine the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.
Detailed Methodology
-
Preparation of Antibiotic Dilutions : A stock solution of the antibiotic is prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation : Several morphologically similar colonies of the test bacterium are selected from an 18-24 hour agar plate. The colonies are suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Inoculation : The standardized bacterial suspension is further diluted in CAMHB. The microtiter plate containing the antibiotic dilutions is then inoculated with this diluted bacterial suspension. This results in a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Controls : A positive control well (containing broth and bacteria but no antibiotic) and a negative control well (containing sterile broth only) are included on each plate to ensure the viability of the bacteria and the sterility of the medium, respectively.
-
Incubation : The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours for non-fastidious bacteria like S. aureus.
-
Reading the MIC : Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Conclusion
This compound presents a compelling, dual-action profile. Its traditional antibacterial activity, mediated by the inhibition of EF-Tu, is a well-established mechanism. However, susceptibility to this mode of action can vary, as evidenced by the intrinsic resistance of pathogens like Staphylococcus aureus.
The more recently discovered anti-virulence mechanism of this compound—the inhibition of the Type III Secretion System in key Gram-negative pathogens—opens new avenues for its therapeutic application. This targeted approach, which disarms bacteria rather than killing them, may exert less selective pressure for the development of resistance and avoid the induction of toxin production.
For researchers and drug development professionals, this compound serves as a fascinating case study. Its variable efficacy against different bacterial types underscores the importance of cross-validating antimicrobial effects across a diverse range of strains and understanding the specific molecular interactions that govern susceptibility and resistance. Future research should focus on obtaining quantitative susceptibility data for a broader range of clinically relevant pathogens and exploring the potential of this compound as a standalone or combination therapy, particularly in the context of its anti-virulence properties.
References
Unveiling Aurodox's Anti-Virulence Strategy: A Comparative Guide to its Molecular Target
Aurodox, a polyketide natural product, has emerged as a significant inhibitor of the Type III Secretion System (T3SS), a critical virulence factor in many Gram-negative pathogenic bacteria. Recent studies have pinpointed adenylosuccinate synthase (PurA) as the primary molecular target for this compound's anti-virulence activity, distinguishing it from its well-known antibacterial mechanism of action targeting Elongation Factor Tu (EF-Tu). This guide provides a comprehensive comparison of this compound's effects on these two targets, supported by experimental data, and details the methodologies used in these key studies.
Performance Comparison: this compound's Dual-Action Specificity
This compound exhibits a notable selectivity in its inhibitory activities. While it possesses antibacterial properties through the inhibition of protein synthesis, its potency as a T3SS inhibitor is significantly greater. This is evident when comparing the half-maximal inhibitory concentrations (IC50) for T3SS-mediated hemolysis versus its impact on bacterial growth or PurA's enzymatic activity.
| Parameter | Target | Value | Reference |
| Binding Affinity (Kd) | PurA | 6.5 x 10⁻⁷ M | [1] |
| IC50 (T3SS-mediated Hemolysis) | T3SS Function | 1.42 µg/mL | [2] |
| 1.5 µg/mL | [3][4] | ||
| IC50 (PurA GTPase Activity) | PurA | 42.3 µg/mL | [1][2] |
| IC50 (Antibacterial Activity - EPEC) | EF-Tu | 72.7 µg/mL | [5] |
This data clearly demonstrates that this compound is a more potent inhibitor of the T3SS machinery than of PurA's GTPase function or general bacterial growth, highlighting its potential as a targeted anti-virulence agent.
Comparative Efficacy of Antibiotics on T3SS-Mediated Hemolysis
To further delineate the specificity of this compound's anti-virulence mechanism, its effects on T3SS-mediated hemolysis were compared with other antibiotics that target protein synthesis.
| Compound | Primary Target | T3SS-mediated Hemolysis IC50 | Antibacterial Activity IC50 | Selectivity (Antibacterial/Anti-hemolytic) | Reference |
| This compound | PurA (anti-virulence) / EF-Tu (antibacterial) | 2.7 µg/mL | 72.7 µg/mL | 27-fold | [5] |
| Tetracycline | 30S Ribosome | 2.2 µg/mL | 0.5 µg/mL | 0.2-fold | [5] |
| Pulvomycin | EF-Tu | 51.5 µg/mL | 7.2 µg/mL | 0.1-fold | [5] |
These results underscore that general inhibition of protein synthesis does not correlate with potent inhibition of T3SS-mediated hemolysis, reinforcing the specific nature of this compound's anti-virulence action through a distinct molecular target.[5]
Experimental Protocols
Identification of PurA as the Molecular Target of this compound (Pull-Down Assay)
The identification of PurA as the binding partner of this compound was achieved through a pull-down assay using a biotinylated this compound derivative.
-
Probe Synthesis: A biotinylated this compound probe was synthesized to enable affinity capture. A photo-reactive moiety was also incorporated to allow for covalent cross-linking to the target protein upon UV irradiation.
-
Cell Lysate Preparation: Enteropathogenic E. coli (EPEC) was cultured and lysed to obtain a whole-cell protein extract.
-
Affinity Chromatography: The biotinylated this compound probe was immobilized on streptavidin-coated magnetic beads.
-
Incubation and Cross-linking: The EPEC cell lysate was incubated with the this compound-coated beads to allow for binding. The mixture was then exposed to UV light to induce covalent cross-linking between this compound and its binding partners.
-
Washing and Elution: The beads were washed extensively to remove non-specifically bound proteins. The cross-linked proteins were then eluted.
-
Protein Identification: The eluted proteins were separated by SDS-PAGE, and the specific bands that appeared only in the presence of the this compound probe were excised and identified using MALDI-TOF mass spectrometry. This analysis identified adenylosuccinate synthase (PurA) as a primary binding partner.
Confirmation of this compound-PurA Interaction (Biolayer Interferometry)
The binding affinity between this compound and PurA was quantified using biolayer interferometry (BLI).
-
Immobilization of Biotinylated this compound: A biotinylated this compound probe was immobilized onto streptavidin biosensor tips.
-
Association: The biosensor tips were dipped into solutions containing varying concentrations of purified PurA protein, allowing for the association of PurA with the immobilized this compound. The change in the interference pattern of light reflected from the sensor tip, which is proportional to the amount of bound protein, was monitored in real-time.
-
Dissociation: The biosensor tips were then moved to a buffer-only solution, and the dissociation of PurA from the this compound was monitored.
-
Data Analysis: The association and dissociation rate constants (kon and koff) were determined from the real-time binding data. The equilibrium dissociation constant (Kd) was then calculated as the ratio of koff to kon, providing a quantitative measure of the binding affinity.[1]
In Vitro T3SS Inhibition (T3SS-Mediated Hemolysis Assay)
The inhibitory effect of this compound on T3SS function was assessed by measuring the lysis of red blood cells (RBCs) by EPEC.
-
Bacterial Culture: EPEC was grown in media that induces the expression of the T3SS.
-
Compound Treatment: The bacterial culture was treated with various concentrations of this compound or control compounds.
-
Co-incubation with RBCs: A suspension of red blood cells was added to the treated bacterial cultures.
-
Hemolysis Measurement: The mixture was incubated to allow for T3SS-mediated hemolysis. The cells were then centrifuged, and the amount of hemoglobin released into the supernatant was quantified by measuring the absorbance at 541 nm.
-
IC50 Determination: The concentration of this compound that resulted in a 50% reduction in hemolysis (IC50) was calculated.
In Vivo Efficacy (Citrobacter rodentium Murine Infection Model)
The in vivo efficacy of this compound as a T3SS inhibitor was evaluated using the Citrobacter rodentium infection model in mice, which mimics human EPEC and EHEC infections.
-
Infection: Mice were orally inoculated with a lethal dose of C. rodentium.
-
Treatment: A treatment group of mice received oral administration of this compound, while a control group received a vehicle.
-
Monitoring: The survival of the mice in both groups was monitored over a period of several days.
-
Bacterial Colonization and Pathology Assessment: At the end of the experiment, tissues such as the colon were collected to determine the bacterial load and to assess the extent of tissue damage through histopathology. The reduction in bacterial colonization and tissue pathology in the this compound-treated group compared to the control group demonstrated the in vivo efficacy of the compound.[3]
Visualizing the Molecular Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-mediated T3SS inhibition.
Caption: Workflow for identifying PurA as the molecular target of this compound.
References
- 1. pnas.org [pnas.org]
- 2. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]
- 3. Research Progress on Small Molecular Inhibitors of the Type 3 Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Product Type III Secretion System Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PurA is the main target of this compound, a type III secretion system inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Aurodox-Treated Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Aurodox on pathogenic bacteria, benchmarked against other common antibiotics. The information presented is supported by experimental data to aid in understanding its mechanism of action and potential as an anti-virulence therapeutic.
This compound, a polyketide antibiotic produced by Streptomyces goldiniensis, has garnered significant interest for its potent anti-virulence properties, particularly its ability to inhibit the Type III Secretion System (T3SS) in various Gram-negative bacteria. This guide delves into the comparative transcriptomics of this compound-treated bacteria, offering a detailed look at the global gene expression changes induced by this compound in key pathogens like Escherichia coli and Salmonella Typhimurium. To provide a broader context for its mechanism of action, this guide also presents a comparative analysis with other well-established antibiotics, including ciprofloxacin, gentamicin, and ampicillin.
Data Presentation: A Comparative Overview of Transcriptomic Changes
The following tables summarize the differential gene expression in E. coli and S. Typhimurium following treatment with this compound and other selected antibiotics. This data, compiled from multiple transcriptomic studies, highlights the unique and overlapping responses to these antibacterial agents.
Table 1: Comparative Transcriptomic Effects of this compound and Other Antibiotics on Escherichia coli
| Antibiotic | Bacterial Strain | Dosage/Concentration | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Fold Change Range (Representative Genes) | P-value |
| This compound | EHEC O157:H7 | 5 µg/ml | Metabolic genes (e.g., prpR, trpA, trpB), sensory proteins (e.g., narQ) | T3SS genes (LEE operon), master regulator ler, colanic acid biosynthesis (rcsA)[1] | ler: ~ -2.5-fold | <0.05 |
| Ciprofloxacin | EHEC O157:H7 | Sublethal concentration | SOS response genes (recA, lexA), Shiga toxin (stx), LEE pathogenicity island genes, LPS biosynthesis genes[2][3] | Amino acid biosynthesis, flagellar assembly[4] | recA: >100-fold, lptG: 3 to 49-fold | <0.05 |
| Gentamicin | E. coli K-12 | 1 µg/mL (sub-lethal) | Respiratory complexes (anaerobic-like response), membrane proteins, transporters (yhjX) | Ribosomal proteins | yhjX: most upregulated | Not specified |
| Ampicillin | E. coli | Variable | Rcs regulon (cell wall stress), colanic acid gene cluster (wcaA, wcaE, gmd) | Not specified | Not specified | Not specified |
Table 2: Comparative Transcriptomic Effects of this compound and Other Antibiotics on Salmonella Typhimurium
| Antibiotic | Bacterial Strain | Dosage/Concentration | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Fold Change Range (Representative Genes) | P-value |
| This compound | S. Typhimurium | 5 µg/ml | SPI-1 effector sipC (marginal) | SPI-2 T3SS genes, SPI-2 effector sseB | sseB: > -23-fold | <0.0001 |
| Gentamicin | S. Typhimurium | 100 µg/ml | Not specified | Not specified | Not specified | Not specified |
| Ciprofloxacin | S. Typhimurium | Variable | Not specified | Not specified | Not specified | Not specified |
| Ampicillin | S. Typhimurium | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols: Methodologies for Transcriptomic Analysis
The following section outlines the key experimental protocols typically employed in the transcriptomic analysis of antibiotic-treated bacteria.
Bacterial Culture and Antibiotic Treatment
-
Bacterial Strains and Growth Conditions: Pathogenic strains such as Enterohemorrhagic E. coli (EHEC) O157:H7 or Salmonella enterica serovar Typhimurium are cultured in appropriate media to induce the expression of virulence factors. For instance, T3SS-inducing media like Dulbecco's Modified Eagle Medium (DMEM) or minimal essential medium (MEM)-HEPES are often used.[1]
-
Antibiotic Exposure: this compound or other antibiotics are added to the bacterial cultures at specific concentrations (e.g., 5 µg/ml for this compound) during the exponential growth phase. Control cultures are treated with the vehicle (e.g., DMSO) alone. The exposure time is a critical parameter and is typically optimized for each antibiotic and bacterial strain.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is extracted from bacterial pellets using commercially available kits (e.g., RNeasy kit, Qiagen) or methods like the hot phenol-chloroform extraction.[1] To prevent RNA degradation, RNA-protective reagents are often used.
-
DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA is treated with DNase I.
-
Ribosomal RNA (rRNA) Depletion: Since rRNA constitutes a large proportion of total bacterial RNA, it is depleted to enrich for messenger RNA (mRNA) and other non-coding RNAs. This is typically achieved using kits with probes that specifically bind to and remove rRNA.
-
cDNA Library Preparation: The enriched mRNA is fragmented and then reverse transcribed into complementary DNA (cDNA). Sequencing adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
High-Throughput Sequencing: The prepared cDNA libraries are sequenced using next-generation sequencing (NGS) platforms, such as Illumina, to generate millions of short reads.
RNA-Seq Data Analysis
-
Quality Control: The raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Read Mapping: The high-quality reads are then mapped to the reference genome of the respective bacterial strain.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are differentially expressed between the antibiotic-treated and control groups. Software packages like DESeq2 or edgeR are commonly used for this purpose. Genes with a significant fold change and a low p-value (typically < 0.05) are considered differentially expressed.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for comparative transcriptomics.
Caption: Mechanism of this compound-mediated inhibition of the Type III Secretion System in EHEC.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptomic and proteomic analysis of the virulence inducing effect of ciprofloxacin on enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic and proteomic analysis of the virulence inducing effect of ciprofloxacin on enterohemorrhagic Escherichia coli | PLOS One [journals.plos.org]
- 4. Genome-Wide Screening and Characterization of Genes Involved in Response to High Dose of Ciprofloxacin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Case for Aurodox: A Safer Alternative to Toxin-Inducing Antibiotics in EHEC Infections
A Comparative Guide for Researchers and Drug Development Professionals
Enterohemorrhagic Escherichia coli (EHEC) poses a significant public health threat, with infections potentially leading to severe complications such as hemorrhagic colitis and hemolytic-uremic syndrome (HUS). A critical challenge in managing EHEC infections is that conventional antibiotic therapies can paradoxically exacerbate the disease by inducing the production of potent Shiga toxins (Stx). This guide provides a comparative analysis of Aurodox, an investigational antibiotic, and ciprofloxacin, a commonly used fluoroquinolone, highlighting the lack of Shiga toxin induction by this compound and providing supporting experimental data.
This compound: A Dual-Action Antibiotic with a Favorable Safety Profile
This compound is a polyketide natural product derived from Streptomyces goldiniensis. It exhibits a unique dual mechanism of action. Its primary antibacterial effect stems from the inhibition of protein synthesis through binding to the elongation factor Tu (EF-Tu). Crucially, this compound also possesses a distinct anti-virulence activity by inhibiting the Type III Secretion System (T3SS) in EHEC. This is achieved by downregulating the expression of the master regulator, ler.
A key advantage of this compound is its inability to induce the bacterial SOS response, a DNA damage repair pathway. In EHEC, the activation of the SOS response is directly linked to the induction of prophages carrying the stx genes, leading to a surge in Shiga toxin production. Unlike many conventional antibiotics that cause DNA damage, this compound does not trigger this pathway, making it a promising candidate for the safe treatment of EHEC infections. Recent studies have also identified adenylosuccinate synthase (PurA) as the molecular target for the T3SS inhibitory action of this compound.
Ciprofloxacin: A Potent Antibiotic with a Significant Drawback
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2][3][4][5] This mechanism of action, while effective at killing bacteria, inadvertently triggers the SOS response in EHEC.[6][7][8] The resulting induction of Shiga toxin-encoding bacteriophages can lead to a dramatic increase in toxin production, potentially worsening the clinical outcome for patients.[8][9][10]
Comparative Analysis: this compound vs. Ciprofloxacin
The following tables summarize the key differences in the effects of this compound and ciprofloxacin on EHEC, with a focus on Shiga toxin induction.
| Feature | This compound | Ciprofloxacin |
| Primary Antibacterial Target | Elongation factor Tu (EF-Tu) | DNA gyrase and topoisomerase IV |
| Anti-virulence Target | Type III Secretion System (T3SS) via ler downregulation | None |
| Induction of SOS Response | No | Yes |
| Induction of Shiga Toxin | No | Yes |
Table 1: Mechanistic Comparison of this compound and Ciprofloxacin in EHEC.
Quantitative Data on SOS Response and Shiga Toxin Induction
The following table presents quantitative data from studies investigating the impact of this compound and ciprofloxacin on the SOS response (measured by recA expression) and Shiga toxin production in EHEC.
| Treatment | Fold Change in recA Expression | Fold Change in Shiga Toxin Production | Reference |
| This compound | No significant change | Not applicable (no induction) | [9] |
| Ciprofloxacin (0.25x MIC) | ~25-fold increase in recA transcripts | ~125-fold increase in Stx2 transcripts | [9] |
| Ciprofloxacin (1x MIC) | ~14-fold increase in RecA protein | >100-fold increase in Stx activity | [9] |
Table 2: Quantitative Comparison of this compound and Ciprofloxacin Effects on SOS Response and Shiga Toxin Production in EHEC. MIC = Minimum Inhibitory Concentration.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the lack of toxin induction by this compound.
RecA Expression Assay (GFP Reporter Assay)
This assay quantifies the induction of the SOS response by measuring the expression of a reporter gene (Green Fluorescent Protein - GFP) under the control of the recA promoter.
Protocol:
-
Strain Construction: Transform EHEC with a plasmid containing a recA promoter-GFP fusion construct.
-
Bacterial Culture: Grow the transformed EHEC strain to the mid-logarithmic phase.
-
Treatment: Expose the bacterial cultures to different concentrations of the test compounds (e.g., this compound, ciprofloxacin as a positive control) and an untreated control.
-
Incubation: Incubate the cultures for a defined period (e.g., 4 and 8 hours).
-
Fluorescence Measurement: Measure the GFP fluorescence and optical density (OD600) of the cultures at various time points using a plate reader or flow cytometer.
-
Data Analysis: Normalize the fluorescence signal to the bacterial density (fluorescence/OD600) to determine the relative recA expression levels.
Shiga Toxin Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the amount of Shiga toxin produced by EHEC.
Protocol:
-
Sample Preparation: Culture EHEC in the presence of the test compounds. Centrifuge the cultures to pellet the bacteria and collect the supernatant containing the secreted toxins.
-
Coating: Coat the wells of a microtiter plate with a capture antibody specific for Shiga toxin (Stx1 and/or Stx2).
-
Blocking: Block the unoccupied sites in the wells to prevent non-specific binding.
-
Sample Incubation: Add the bacterial supernatants to the wells and incubate to allow the toxin to bind to the capture antibody.
-
Detection Antibody: Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that also binds to the captured toxin.
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The absorbance is proportional to the amount of Shiga toxin present in the sample.
Shiga Toxin Activity Assay (Vero Cell Cytotoxicity Assay)
This bioassay assesses the biological activity of the Shiga toxin by measuring its cytotoxic effect on Vero cells, a cell line that is highly sensitive to the toxin.
Protocol:
-
Cell Culture: Grow Vero cells to confluence in a 96-well plate.
-
Sample Preparation: Prepare serial dilutions of the bacterial supernatants obtained from the EHEC cultures treated with the test compounds.
-
Toxin Exposure: Add the diluted supernatants to the Vero cell monolayers and incubate for a specified period (e.g., 48-72 hours).
-
Cytotoxicity Assessment: Measure cell viability using a colorimetric assay such as the MTT or LDH release assay.
-
Data Analysis: Calculate the 50% cytotoxic dose (CD50), which is the concentration of the supernatant that causes 50% cell death. A lower CD50 indicates higher toxin activity.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Shiga Toxin Induction Pathway.
Caption: Experimental Workflow for Toxin Induction Validation.
Conclusion
The available evidence strongly indicates that this compound does not induce the production of Shiga toxin in EHEC, a critical safety feature that distinguishes it from antibiotics like ciprofloxacin. By targeting bacterial protein synthesis and the Type III Secretion System without activating the SOS response, this compound presents a promising therapeutic strategy for mitigating the virulence of EHEC without the risk of exacerbating toxin-mediated pathology. Further research and clinical evaluation are warranted to fully explore the potential of this compound as a safe and effective treatment for EHEC infections.
References
- 1. Frontiers | Detection of Shiga toxin-producing Escherichia coli by sandwich enzyme-linked immunosorbent assay using chicken egg yolk IgY antibodies [frontiersin.org]
- 2. Frontiers | Three Dimensional Vero Cell-Platform for Rapid and Sensitive Screening of Shiga-Toxin Producing Escherichia coli [frontiersin.org]
- 3. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 4. Transcriptomic and proteomic analysis of the virulence inducing effect of ciprofloxacin on enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Dimensional Vero Cell-Platform for Rapid and Sensitive Screening of Shiga-Toxin Producing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Relative quantification of the recA gene for antimicrobial susceptibility testing in response to ciprofloxacin for pathogens of concern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Therapeutic concentrations of antibiotics inhibit Shiga toxin release from enterohemorrhagic E. coli O104:H4 from the 2011 German outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
